Product packaging for (1,1-Dioxothiolan-3-yl)thiourea(Cat. No.:CAS No. 305855-95-2)

(1,1-Dioxothiolan-3-yl)thiourea

Cat. No.: B2840472
CAS No.: 305855-95-2
M. Wt: 194.27
InChI Key: ZKQAFLPPDHWQCK-UHFFFAOYSA-N
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Description

(1,1-Dioxothiolan-3-yl)thiourea is a useful research compound. Its molecular formula is C5H10N2O2S2 and its molecular weight is 194.27. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O2S2 B2840472 (1,1-Dioxothiolan-3-yl)thiourea CAS No. 305855-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,1-dioxothiolan-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S2/c6-5(10)7-4-1-2-11(8,9)3-4/h4H,1-3H2,(H3,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQAFLPPDHWQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

305855-95-2
Record name (1,1-dioxo-1lambda6-thiolan-3-yl)thiourea
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Foundational & Exploratory

An In-depth Technical Guide to (1,1-Dioxothiolan-3-yl)thiourea: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data for the specific compound (1,1-Dioxothiolan-3-yl)thiourea is not extensively available in public literature. This guide provides a comprehensive overview based on the known chemistry of thiourea derivatives and related sulfolane compounds, supplemented by available supplier data. The experimental protocols and pathways described are based on established methodologies for this class of compounds.

Introduction

This compound is a heterocyclic compound featuring a sulfolane (1,1-dioxothiolan) ring and a thiourea functional group. The sulfolane moiety is a stable, polar, and often biologically compatible scaffold, while the thiourea group is a versatile functional handle known for its coordination chemistry and diverse biological activities.[1][2] Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological properties including antibacterial, antifungal, antiviral, and anticancer activities.[3][4][5] This guide aims to consolidate the theoretical and extrapolated physical, chemical, and biological properties of this compound to serve as a foundational resource for research and development.

Physicochemical Properties

Specific experimental data for this compound is limited. The following tables summarize key identifiers found from chemical suppliers and the general properties of the parent compound, thiourea, for reference.

Compound Identification
IdentifierValueReference
Chemical Name This compoundN/A
CAS Number 305855-95-2[6]
Molecular Formula C₅H₁₀N₂O₂S₂[6]
Molecular Weight 194.3 g/mol [6]
General Properties of Thiourea (Parent Compound)
PropertyValueReference
Appearance White crystalline solid[2][7]
Melting Point 170-176 °C[2]
Water Solubility 137 g/L at 20 °C[2][8]
Stability Stable under standard conditions. Incompatible with strong acids, bases, and oxidizing agents.[2]
Tautomerism Exists in thione and thiol tautomeric forms, with the thione form predominating in aqueous solution.[5][7]

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound was not identified. However, a plausible synthetic route can be proposed based on standard methods for thiourea synthesis. The most common method involves the reaction of an amine with an isothiocyanate or a source of thiocarbonyl.

Proposed Synthesis Pathway

The logical precursor for the synthesis is 3-amino-1,1-dioxothiolane (also known as 3-aminosulfolane). The hydrochloride salt of this amine is commercially available (CAS No. 51642-03-6)[9]. The synthesis could proceed via two primary routes:

  • Reaction with an Isothiocyanate Salt: Reaction of 3-aminosulfolane with a salt like potassium thiocyanate under acidic conditions to generate the corresponding isothiocyanate in situ, which then reacts with another molecule of the amine or ammonia.

  • Reaction with Carbon Disulfide: A more direct and common approach involves reacting the amine with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an amine source or subsequent derivatization.[10]

A general experimental workflow for the synthesis and characterization of a novel thiourea derivative is depicted below.

G General Workflow for Thiourea Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization amine 3-Aminosulfolane (Precursor) reaction Reaction in Appropriate Solvent (e.g., DCM, Ethanol) amine->reaction reagent Thiocarbonyl Source (e.g., CS₂, Isothiocyanate) reagent->reaction workup Aqueous Workup & Solvent Removal reaction->workup crude Crude Product workup->crude purify Recrystallization or Column Chromatography crude->purify pure Pure this compound purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (MS) pure->ms ir FTIR Spectroscopy pure->ir ea Elemental Analysis pure->ea

Synthesis and characterization workflow.
General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure for the synthesis of N-substituted thioureas from an amine and isothiocyanate.

  • Preparation of Amine: If starting with the hydrochloride salt of 3-aminosulfolane, neutralize it with a suitable base (e.g., NaOH, triethylamine) in an appropriate solvent (e.g., dichloromethane (DCM) or water) and extract the free amine. Dry the organic layer and remove the solvent under reduced pressure.

  • Reaction: Dissolve the free 3-aminosulfolane (1 equivalent) in a dry solvent such as DCM or tetrahydrofuran (THF). To this solution, add the isothiocyanate reagent (1 equivalent) dropwise at room temperature.[11]

  • Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.[11]

  • Isolation: Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure thiourea derivative.

  • Characterization: The structure of the final compound is confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

    • FTIR Spectroscopy: To identify characteristic functional groups, such as N-H, C=S, and S=O stretches.

    • Mass Spectrometry: To confirm the molecular weight.[12][13]

    • Elemental Analysis: To determine the elemental composition.

Chemical Reactivity and Potential Applications

Thioureas are versatile intermediates in organic synthesis and have found numerous applications.

  • Precursors to Heterocycles: The thiourea moiety is a common building block for the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazines, which are of interest in medicinal chemistry.[2]

  • Ligands in Coordination Chemistry: The sulfur atom in thiourea is a soft donor and readily coordinates with various metal ions. Metal complexes of thiourea derivatives are being investigated for catalytic and medicinal applications, including as anticancer agents.[5][11]

  • Biological Activity: Thiourea derivatives are known to possess a broad spectrum of biological activities.[5] The specific activity is highly dependent on the substituents. Potential activities for a novel derivative like this compound could include:

    • Anticancer: Many thiourea derivatives exhibit cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanisms often involve the inhibition of specific kinases or inducing apoptosis.[4]

    • Antimicrobial: The thiourea scaffold is present in numerous compounds with proven antibacterial and antifungal properties.[5][12]

    • Enzyme Inhibition: Certain thioureas are known to inhibit enzymes like urease or desaturases. For example, the drug isoxyl inhibits the Δ9-desaturase in Mycobacterium tuberculosis.[14]

The logical relationship between the core structure and its potential applications is outlined in the diagram below.

G cluster_properties cluster_applications cluster_medchem_details compound This compound Sulfolane Moiety Thiourea Moiety sulfolane_prop Polarity Stability Biocompatibility compound:f0->sulfolane_prop thiourea_prop H-Bond Donor/Acceptor Metal Coordination (S atom) Reactivity compound:f1->thiourea_prop med_chem Medicinal Chemistry sulfolane_prop->med_chem thiourea_prop->med_chem materials Coordination Chemistry thiourea_prop->materials synthesis Synthetic Intermediate thiourea_prop->synthesis anticancer Anticancer med_chem->anticancer antimicrobial Antimicrobial med_chem->antimicrobial enzyme_inh Enzyme Inhibition med_chem->enzyme_inh

Structure-application relationship map.

Potential Signaling Pathways and Mechanism of Action

While no specific mechanism of action has been elucidated for this compound, the mechanisms of other cytotoxic thiourea derivatives can provide a basis for future investigation. These compounds have been shown to interact with various biological targets.

  • Kinase Inhibition: Phenylthiourea derivatives have been reported to inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial in cancer cell proliferation and angiogenesis.[4]

  • Induction of Apoptosis: Many anticancer agents, including thiourea derivatives, exert their effect by inducing programmed cell death (apoptosis). Studies have shown that some thioureas can trigger late-stage apoptosis in colon cancer cell lines.[4]

  • Inhibition of IL-6: Some derivatives have been found to act as inhibitors of Interleukin-6 (IL-6), a cytokine involved in inflammation and tumorigenesis.[4]

A generalized signaling pathway that could be investigated for a novel thiourea-based anticancer agent is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus compound This compound (Hypothetical Agent) RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) compound->RTK Inhibition bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) compound->bcl2 Inhibition caspase Caspase Activation compound->caspase Activation pathway Downstream Signaling (e.g., MAPK/PI3K-Akt) RTK->pathway Activation pathway->bcl2 Activation proliferation Gene Transcription (Proliferation, Survival) pathway->proliferation bcl2->caspase Inhibition apoptosis Apoptosis caspase->apoptosis

Hypothetical anticancer mechanism of action.

Conclusion

This compound represents an intriguing but underexplored molecule. By combining the stable sulfolane scaffold with the versatile thiourea functional group, it holds potential for applications in medicinal chemistry and materials science. While specific experimental data is scarce, this guide provides a robust theoretical framework based on the well-established chemistry of its constituent parts. The proposed synthesis routes, characterization workflows, and potential mechanisms of action are intended to serve as a starting point for researchers aiming to synthesize and evaluate this and other related compounds. Further empirical investigation is necessary to fully elucidate its properties and unlock its potential.

References

An In-depth Technical Guide to the Molecular Structure of (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

(1,1-Dioxothiolan-3-yl)thiourea consists of a five-membered thiolane ring where the sulfur atom is oxidized to a sulfone, and a thiourea group is attached at the 3-position.

Key Structural Features:

  • Sulfolane Ring: A saturated five-membered ring containing a sulfonyl group (SO₂). This group is polar and capable of acting as a hydrogen bond acceptor. The ring is expected to adopt an envelope or twist conformation.

  • Thiourea Group: Characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. This group is known for its ability to form strong hydrogen bonds and coordinate with metal ions.[5]

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₅H₁₀N₂O₂S₂
Molecular Weight 194.28 g/mol
Appearance White to off-white crystalline solid
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of 3-amino-1,1-dioxothiolan with an isothiocyanate precursor. A common method for the in-situ generation of the thiourea moiety is through the use of a salt of thiocyanic acid followed by reaction with the amine.

Experimental Protocol: Synthesis of this compound

  • Preparation of 3-amino-1,1-dioxothiolan hydrochloride: This precursor can be synthesized from commercially available starting materials following established literature procedures.

  • Reaction with Ammonium Thiocyanate: 3-amino-1,1-dioxothiolan hydrochloride (1 equivalent) is dissolved in a suitable solvent, such as acetonitrile or ethanol.

  • Ammonium thiocyanate (1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • Work-up and Purification: The crude product is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

G Proposed Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-amino-1,1-dioxothiolan 3-amino-1,1-dioxothiolan Reaction_Vessel Reaction in Acetonitrile (Reflux) 3-amino-1,1-dioxothiolan->Reaction_Vessel Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Extraction Extraction (Water/Ethyl Acetate) Solvent_Removal->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed experimental workflow for the synthesis of this compound.

Spectroscopic and Crystallographic Analysis

While experimental data for the title compound is unavailable, the following tables summarize the expected spectroscopic and crystallographic characteristics based on data from analogous sulfolane and thiourea derivatives found in the literature.[5][6][7][8]

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Thiourea NH₂ ~7.5 - 8.5 (broad singlet)-
Thiourea NH ~9.0 - 10.0 (broad singlet)-
Sulfolane CH (C3) ~4.0 - 4.5 (multiplet)~50 - 55
Sulfolane CH₂ (C2, C5) ~3.0 - 3.5 (multiplet)~50 - 60
Sulfolane CH₂ (C4) ~2.0 - 2.5 (multiplet)~25 - 30
Thiourea C=S -~180 - 185

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Predicted Infrared (IR) Spectroscopic Data

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Thiourea) 3400 - 3100Medium-Strong
C-H Stretch (Aliphatic) 3000 - 2850Medium
C=S Stretch (Thiourea) 1400 - 1200Medium-Strong
SO₂ Stretch (Sulfone) 1350 - 1300 and 1160 - 1120Strong
C-N Stretch (Thiourea) 1500 - 1450Medium
Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment
194 [M]⁺ (Molecular Ion)
177 [M - NH₃]⁺
135 [M - NH₂CSNH₂]⁺
118 [C₄H₆O₂S]⁺ (Sulfolene radical cation)
76 [CH₄N₂S]⁺ (Thiourea radical cation)
Predicted Crystallographic Data

Based on crystal structures of similar thiourea derivatives, the following bond lengths and angles for the thiourea moiety are expected.[9]

Table 4: Estimated Bond Lengths and Angles

Bond/Angle Estimated Value
C=S Bond Length ~1.68 - 1.72 Å
C-N Bond Length ~1.33 - 1.38 Å
N-C-N Angle ~115 - 120°
N-C-S Angle ~120 - 125°

Potential Biological Significance and Signaling Pathways

Thiourea and sulfolane derivatives are known to exhibit a wide range of biological activities.[3][4][10] The combination of these two pharmacophores in this compound suggests potential for drug development.

  • Antimicrobial Activity: Many thiourea derivatives have demonstrated antibacterial and antifungal properties.[1][4] The mechanism often involves the inhibition of essential enzymes or disruption of cell membrane integrity.

  • Anticancer Activity: Certain thiourea derivatives have shown promise as anticancer agents by inducing apoptosis or inhibiting cell proliferation.[3]

  • Enzyme Inhibition: The thiourea moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes.

Given the structural motifs, this compound could potentially interact with various signaling pathways implicated in disease. For instance, its ability to chelate metal ions might suggest an inhibitory role in pathways involving zinc-finger proteins or metalloproteinases.

G Potential Biological Interactions of this compound cluster_targets Potential Molecular Targets cluster_pathways Affected Signaling Pathways cluster_outcomes Potential Biological Outcomes Molecule This compound Enzymes Enzymes (e.g., Metalloenzymes) Molecule->Enzymes Receptors Cellular Receptors Molecule->Receptors DNA DNA/RNA Molecule->DNA Proliferation Cell Proliferation Inhibition Enzymes->Proliferation Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial Inflammation Modulation of Inflammatory Pathways Receptors->Inflammation Apoptosis Apoptosis Induction DNA->Apoptosis Anticancer Anticancer Activity Apoptosis->Anticancer Proliferation->Anticancer Anti-inflammatory Anti-inflammatory Effects Inflammation->Anti-inflammatory

Caption: Hypothetical signaling pathways and biological activities of the title compound.

Conclusion

This compound represents an interesting scaffold for further investigation in medicinal chemistry. This guide provides a foundational understanding of its molecular structure, potential synthesis, and predicted characteristics. Experimental validation of the proposed data is a necessary next step to fully elucidate the properties and potential applications of this compound. The convergence of the sulfolane and thiourea pharmacophores makes it a promising candidate for the development of novel therapeutic agents.

References

Technical Guide: (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound (1,1-Dioxothiolan-3-yl)thiourea is a novel chemical entity for which specific experimental data is not publicly available. This guide is a projection based on established principles of organic synthesis and the known biological activities of structurally related thiourea derivatives, intended to provide a foundational resource for researchers and drug development professionals.

Compound Identification

Systematic Name: this compound

Structure:

CAS Number: Not yet assigned. As a novel compound, this compound has not been registered with the Chemical Abstracts Service. Researchers synthesizing this compound for the first time would need to submit it for registration to obtain a CAS number.

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved through the reaction of 1,1-dioxothiolan-3-amine with a suitable thiocarbonyl transfer reagent. A common and effective method for the synthesis of N-substituted thioureas is the reaction of a primary amine with an isothiocyanate.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step, one-pot synthesis from the commercially available precursor, 1,1-dioxothiolan-3-amine hydrochloride.

Materials:

  • 1,1-dioxothiolan-3-amine hydrochloride (CAS: 51642-03-6)

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • Ethyl chloroformate or a similar activating agent for the dithiocarbamate intermediate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Ammonia solution (for the final step)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).

Procedure:

  • Step 1: Formation of the Dithiocarbamate Salt.

    • To a solution of 1,1-dioxothiolan-3-amine hydrochloride (1 equivalent) in anhydrous THF, add triethylamine (2.2 equivalents) and stir at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free amine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting amine. The formation of the triethylammonium dithiocarbamate salt is expected.

  • Step 2: In Situ Formation of Isothiocyanate and Reaction with Ammonia.

    • To the stirred suspension of the dithiocarbamate salt, add ethyl chloroformate (1.1 equivalents) dropwise at 0 °C. This will activate the dithiocarbamate for conversion to the isothiocyanate.

    • After stirring for 1 hour at room temperature, a solution of ammonia in methanol or aqueous ammonia (excess) is added to the reaction mixture.

    • The reaction is then stirred at room temperature overnight.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product Amine_HCl 1,1-Dioxothiolan-3-amine Hydrochloride Free_Amine Free 1,1-Dioxothiolan-3-amine Amine_HCl->Free_Amine Base CS2 Carbon Disulfide Dithiocarbamate Dithiocarbamate Salt CS2->Dithiocarbamate Base Triethylamine Base->Free_Amine Free_Amine->Dithiocarbamate + CS2 Isothiocyanate 1,1-Dioxothiolan-3-yl Isothiocyanate Dithiocarbamate->Isothiocyanate Activating Agent (e.g., Ethyl Chloroformate) Thiourea This compound Isothiocyanate->Thiourea + Ammonia

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Quantitative Data of Analogous Compounds

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4] The biological activity is highly dependent on the nature of the substituents on the thiourea core. Given the novelty of this compound, the following table summarizes quantitative data for structurally related thiourea derivatives to provide a reference for potential applications.

Compound ClassTarget/AssayQuantitative Data (IC₅₀/MIC)Reference
N-acyl thiourea derivativesE. coli (anti-biofilm)MBIC = 625 µg/mL[5][6]
Phosphonate thiourea derivativesHuman breast cancer cell lineIC₅₀ = 3-14 µM[7]
1,3,4-Thiadiazole sulfonyl thioureasDNA gyraseIC₅₀ = 1.22 ± 0.13 μM[8]
Fluoro-thiourea derivativesMOLT-3 (human leukemia cell line)IC₅₀ = 1.20 μM[9]
(Thio)urea derivativesE. coli β-glucuronidaseIC₅₀ = 2.68 µM[10]
N,N-disubstituted thioureasUreaseModerate to good inhibitory effects[11]
Cyclohexyl thiourea derivativesAcetylcholinesterase (AChE)IC₅₀ = 50 µg/mL[4]
Cyclohexyl thiourea derivativesButyrylcholinesterase (BChE)IC₅₀ = 60 µg/mL[4]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Example with Acetylcholinesterase (AChE)

This protocol is based on the Ellman's method for measuring AChE activity.

Principle: The activity of AChE is measured by monitoring the increase in the yellow color produced from thiocholine when it reacts with the dithiobisnitrobenzoate ion (DTNB). Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25 °C.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Experimental Workflow Diagram

G cluster_screening Compound Screening Workflow cluster_validation Hit Validation and Characterization Compound_Library Thiourea Derivatives Library Primary_Screening Primary Screening (e.g., Single High Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary/Orthogonal Assays (e.g., Different Cell Line, Enzyme Isoform) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Secondary_Assays->Lead_Compound

Caption: A typical experimental workflow for screening and identifying lead compounds.

Potential Signaling Pathway Modulation

Thiourea derivatives have been reported to interact with various signaling pathways, often through the inhibition of key enzymes like kinases.[3] For instance, certain thiourea-containing compounds act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the hypothetical inhibition of a generic receptor tyrosine kinase signaling pathway by a thiourea derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Downstream_Signaling Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Activation Thiourea This compound Thiourea->RTK Inhibition Transcription Gene Transcription Downstream_Signaling->Transcription Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by this compound.

References

An In-depth Technical Guide to the Discovery of (1,1-Dioxothiolan-3-yl)thiourea Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The incorporation of a 1,1-dioxothiolan (sulfolane) moiety is of significant interest due to its presence in various biologically active molecules and its potential to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the discovery of (1,1-Dioxothiolan-3-yl)thiourea derivatives. It details a proposed synthetic pathway, experimental protocols, and explores potential biological targets and signaling pathways based on the known activities of related compounds. This document serves as a foundational resource for researchers and drug development professionals interested in exploring this novel class of compounds.

Introduction

The thiourea scaffold is a versatile pharmacophore that has been extensively utilized in medicinal chemistry to develop novel therapeutic agents. The ability of the thiourea functional group to form strong hydrogen bonds allows for effective interaction with various biological targets, including enzymes and receptors. Concurrently, the sulfolane ring, a five-membered heterocyclic sulfone, is a polar aprotic group that can enhance solubility and metabolic stability, and in some cases, contribute directly to biological activity. The combination of these two moieties in the form of this compound derivatives presents a promising avenue for the discovery of new drug candidates with unique pharmacological profiles.

This guide outlines a rational approach to the synthesis and biological evaluation of this novel class of compounds, providing detailed methodologies and predictive insights into their potential mechanisms of action.

Synthetic Pathway and Core Logic

The primary and most versatile method for the synthesis of unsymmetrical thioureas is the reaction of an amine with an isothiocyanate. Following this logic, the synthesis of this compound derivatives can be achieved by reacting 3-amino-1,1-dioxothiolan with a diverse range of isothiocyanates. The key starting material, 3-amino-1,1-dioxothiolan, is commercially available as its hydrochloride salt, making this synthetic route highly feasible.

The general synthetic scheme is as follows:

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amine 3-Amino-1,1-dioxothiolan (from hydrochloride salt) Reaction Nucleophilic Addition Amine->Reaction Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) Isothiocyanate R-N=C=S (Aryl or Alkyl Isothiocyanate) Isothiocyanate->Reaction Product This compound Derivative Reaction->Product p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., Cytokines, UV) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors MK2->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression DT_Compound This compound Derivative DT_Compound->p38_MAPK Inhibition Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_target Target-Based Assays cluster_cell_based Cell-Based Functional Assays cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) Synthesis->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., p38α, VEGFR-2) Cytotoxicity->Kinase_Assay Active Compounds Cytokine_Assay Cytokine Release Assay (e.g., TNF-α ELISA) Cytotoxicity->Cytokine_Assay Active Compounds Pathway_Analysis Western Blot Analysis (Phospho-p38, Phospho-MK2) Kinase_Assay->Pathway_Analysis Cytokine_Assay->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Pathway_Analysis->Apoptosis Lead_Opt Lead Optimization (Structure-Activity Relationship) Cell_Cycle->Lead_Opt Apoptosis->Lead_Opt

Biological activity of thiourea derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea, a structurally simple organosulfur compound, and its derivatives represent a versatile class of molecules with significant and diverse biological activities. The unique chemical properties imparted by the thiocarbonyl group and the two amino groups allow for a wide range of structural modifications, leading to compounds with potent antibacterial, antifungal, antiviral, anticancer, antioxidant, and enzyme inhibitory properties.[1][2] The ability of the thiourea scaffold to form strong hydrogen bonds and coordinate with metal ions is central to its interaction with various biological targets, including enzymes and cellular receptors.[3][4] This technical guide provides a comprehensive overview of the biological activities of thiourea derivatives, focusing on quantitative data, detailed experimental methodologies for their evaluation, and the underlying mechanisms of action, including key signaling pathways.

General Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives is often straightforward, making them an attractive scaffold for medicinal chemistry. A common and efficient method involves the condensation of amines with isothiocyanates or the reaction of amines with carbon disulfide.[5][6][7]

Experimental Protocol: Synthesis via Carbon Disulfide

A general protocol for synthesizing N,N'-disubstituted thioureas is as follows:

  • Intermediate Formation : An amine derivative is reacted with carbon disulfide in the presence of a base (e.g., ammonia solution) to form a dithiocarbamate intermediate.[1]

  • Reaction with Second Amine : The intermediate is then reacted with a second, different amine (for unsymmetrical derivatives) or another equivalent of the starting amine (for symmetrical derivatives).

  • Reaction Conditions : The reaction is typically carried out in a suitable solvent like dichloromethane or methanol and may require refluxing for several hours.[8]

  • Purification : The resulting precipitate is filtered, washed, and can be further purified by recrystallization to yield the pure thiourea derivative.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome Amine1 Primary/Secondary Amine (R1-NH2) Step1 Step 1: Form Dithiocarbamate Intermediate in Base Amine1->Step1 CS2 Carbon Disulfide (CS2) CS2->Step1 Amine2 Second Amine (R2-NH2) Step2 Step 2: Condensation Reaction (Reflux) Amine2->Step2 Step1->Step2 Product N,N'-Disubstituted Thiourea Derivative Step2->Product Purification Purification (Filtration & Recrystallization) Product->Purification

Anticancer Activity

Thiourea derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and liver.[1][9] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2), protein tyrosine kinases (PTKs), and DNA topoisomerase.[3][9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected thiourea derivatives against various cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

Compound/Derivative ClassCancer Cell Line(s)IC₅₀ / GI₅₀ (µM)Reference
Phosphonate thiourea derivativesPancreatic, Prostate, Breast3 - 14[1]
Bis-thiourea structureHuman LeukemiaAs low as 1.50[1]
Aromatic derivatives (with indole)Lung, Liver, Breast< 20 (LC₅₀)[1]
1-Aryl-3-(pyridin-2-yl) thiourea (Cmpd 20)MCF-7, SkBR3 (Breast)1.3, 0.7[3]
4-Aminoquinoline derivative (Cmpd 28)MDA-MB231, MDA-MB468, MCF7 (Breast)3.0, 4.6, 4.5[3]
Bis-thioureas (Cmpd 44)HCT116, HepG2, MCF-71.2, 1.3, 2.7[3]
N¹,N³-disubstituted-thiosemicarbazone (Cmpd 7)HCT116, HepG2, MCF71.11, 1.74, 7.0[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[11][12][13]

  • Cell Seeding : Cancer cells (e.g., MCF-7) are cultured and seeded into 96-well plates at a specific density (e.g., 8x10³ cells/well) and incubated for 24 hours to allow for attachment.[11]

  • Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the thiourea derivative. The plates are then incubated for a defined period (e.g., 24-72 hours).[11][13]

  • MTT Addition : The treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for approximately 4 hours.[11][12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization : A solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-600 nm.[12]

  • Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.[15]

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition Seed Seed cells in 96-well plate Incubate1 Incubate (24h) for cell adherence Seed->Incubate1 AddCmpd Add Thiourea Derivatives (various conc.) Incubate1->AddCmpd Incubate2 Incubate (24-72h) AddCmpd->Incubate2 AddMTT Add MTT solution (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (4h) -> Formazan formation AddMTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Many thiourea derivatives exert their anticancer effects by acting as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2, which are critical for tumor angiogenesis (the formation of new blood vessels).[3] By blocking the ATP-binding site of the kinase domain, these compounds prevent autophosphorylation and the activation of downstream signaling cascades, ultimately inhibiting cell proliferation and angiogenesis.

G cluster_membrane Cell Membrane cluster_pathway Downstream Signaling cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiourea Thiourea Derivative Thiourea->VEGFR2 Inhibits ATP Binding VEGF VEGF VEGF->VEGFR2 Binds

Antimicrobial Activity

Thiourea derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][16] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[17][18] The presence of specific functional groups, such as halogens, on the aromatic rings of the thiourea scaffold can significantly enhance this activity.[17]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of selected thiourea derivatives.

Compound/Derivative ClassMicrobial Strain(s)MIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 2E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 5029, 24, 30, 19[1]
Tris-thiourea derivativesS. aureus, B. cereus, E. coli>5000 - 1250-[1]
Derivative TD4Methicillin-Resistant S. aureus (MRSA)2 - 16-[18]
AcylthioureasP. aeruginosa, S. aureus-Significant[16]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[19][20]

  • Media Preparation : A suitable agar medium (e.g., Mueller-Hinton Agar) is prepared, sterilized, and poured into sterile Petri plates.[20]

  • Inoculation : The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard).[19]

  • Well Creation : A sterile cork borer (6-8 mm diameter) is used to punch wells into the agar.[19]

  • Sample Addition : A specific volume (e.g., 20-100 µL) of the thiourea derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.[19]

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement : The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[21]

G cluster_prep Plate Preparation cluster_test Testing cluster_result Result Analysis Pour Pour sterile agar into Petri plate Inoculate Inoculate with microbial lawn Pour->Inoculate Punch Punch wells into agar Inoculate->Punch AddSample Add Thiourea solution to well Punch->AddSample AddControls Add Positive & Negative Controls Punch->AddControls Incubate Incubate plate (e.g., 24h at 37°C) AddSample->Incubate AddControls->Incubate Measure Measure diameter of inhibition zone (mm) Incubate->Measure Compare Compare zone size to controls Measure->Compare

Antiviral Activity

Thiourea derivatives have been identified as potent inhibitors of various viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and picornaviruses.[22][23][24] For HIV, some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the reverse transcriptase enzyme and disrupting its function, which is essential for viral replication.[24]

Quantitative Data: In Vitro Antiviral Activity

The following table presents the antiviral efficacy of specific thiourea derivatives.

Compound/Derivative ClassTarget VirusActivity MetricValue (µM)Reference
Phenyl-alkyl linker derivative (Cmpd 10)Hepatitis C Virus (HCV)EC₅₀0.047[22]
1,3-Benzothiazole derivative (Cmpd 5)HIV-1 (Wild Type)-"Interesting activity"[24]
DSA-00, DSA-02, DSA-09Hepatitis B Virus (HBV)CC₅₀>320[25]
Experimental Protocol: Cell-Based Antiviral Assay (General)
  • Cell Culture : Host cells susceptible to the virus of interest are cultured in microtiter plates.

  • Treatment and Infection : Cells are pre-treated with various concentrations of the thiourea compound for a short period, followed by infection with a known titer of the virus.

  • Incubation : The plates are incubated for a period sufficient for viral replication to occur (e.g., 2-5 days).

  • Quantification of Viral Activity : The extent of viral replication is measured. This can be done by:

    • CPE Assay : Visual or microscopic assessment of the virus-induced cytopathic effect (CPE).

    • Reporter Gene Assay : Using a recombinant virus that expresses a reporter gene (e.g., luciferase), where the signal is proportional to replication.

    • Enzyme Immunoassay : Detecting viral proteins (e.g., p24 for HIV).[24]

  • Cytotoxicity Assessment : A parallel MTT assay is run on uninfected cells treated with the compound to determine its cytotoxicity and calculate the selectivity index (SI = CC₅₀/EC₅₀).[22]

G cluster_enzyme HIV Reverse Transcriptase cluster_process Replication Process RT Reverse Transcriptase (RT) Enzyme ProviralDNA Proviral DNA RT->ProviralDNA Synthesizes ActiveSite Active Site NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite Induces Conformational Change, Inhibiting Polymerase Activity ViralRNA Viral RNA ViralRNA->ActiveSite Template Binding Thiourea Thiourea Derivative (NNRTI) Thiourea->NNIBP Binds

Enzyme Inhibition

The thiourea scaffold is a potent inhibitor of various enzymes implicated in a range of diseases. This includes cholinesterases (AChE and BChE) for Alzheimer's disease, α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) for diabetes, and urease, which is relevant in infections by Helicobacter pylori.[1][4][26][27]

Quantitative Data: Enzyme Inhibition
Compound/Derivative ClassTarget EnzymeIC₅₀ (µM)Reference
Thiazole-thiourea hybridsAcetylcholinesterase (AChE)0.3 - 15[1]
Thiazole-thiourea hybridsButyrylcholinesterase (BChE)0.4 - 22[1]
Melanin B16 inhibitorMushroom Tyrosinase3.4[4]
Compound AHα-Glucosidase47.9[26]
Compound AHProtein Tyrosine Phosphatase 1B (PTP1B)79.74[26]
Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)
  • Reagent Preparation : Prepare buffer solution, the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

  • Reaction Mixture : In a 96-well plate, add the buffer, the thiourea inhibitor at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 15 minutes).

  • Initiate Reaction : Add the substrate and DTNB to start the reaction. The enzyme hydrolyzes the substrate, producing thiocholine.

  • Detection : Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm over time.

  • Analysis : The rate of reaction is determined from the change in absorbance. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

G cluster_prep Assay Setup cluster_react Enzymatic Reaction cluster_read Measurement & Analysis Mix Mix Buffer, Enzyme (AChE) & Thiourea Inhibitor in well Incubate1 Pre-incubate (15 min) Mix->Incubate1 AddSub Add Substrate (ATCh) & DTNB Incubate1->AddSub Reaction Enzyme hydrolyzes substrate -> Thiocholine + DTNB -> Yellow Product AddSub->Reaction Measure Monitor Absorbance increase at 412 nm Reaction->Measure Analyze Calculate Reaction Rate, % Inhibition & IC50 Measure->Analyze

Conclusion and Future Prospects

Thiourea and its derivatives continue to be a focal point in medicinal chemistry and drug discovery.[1][3] Their synthetic accessibility, structural versatility, and broad spectrum of biological activities make them highly valuable scaffolds. The data clearly demonstrate their potential as anticancer, antimicrobial, and antiviral agents, as well as potent enzyme inhibitors. Future research will likely focus on optimizing their pharmacokinetic profiles, enhancing target selectivity to reduce side effects, and exploring their potential in overcoming drug resistance, a significant challenge in both cancer and infectious disease therapy.[3][9] The continued investigation into their mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutics.

References

(1,1-Dioxothiolan-3-yl)thiourea: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of (1,1-Dioxothiolan-3-yl)thiourea, a novel compound of interest in medicinal chemistry. Lacking direct experimental data in the public domain, this document constructs a comprehensive profile based on the well-established chemical and pharmacological properties of its constituent moieties: the sulfolane (1,1-dioxothiolan) ring and the thiourea functional group. This guide covers a proposed synthetic route, predicted biological activities with a focus on oncology, detailed hypothetical experimental protocols, and visualizations of the proposed synthesis and a potential signaling pathway it may modulate. The objective is to furnish researchers with a foundational resource to initiate and guide further investigation into this promising scaffold.

Introduction

Thiourea derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The thiourea moiety, characterized by the -NH-C(=S)-NH- linkage, is a versatile pharmacophore capable of forming multiple hydrogen bonds with biological targets.[5] Concurrently, the sulfolane (1,1-dioxothiolan) ring, a cyclic sulfone, is recognized for its metabolic stability and ability to serve as a bioisosteric replacement for aromatic rings, potentially improving physicochemical properties of drug candidates.[6][7][8][9][10]

The combination of these two pharmacophores in This compound presents a unique scaffold with the potential for novel therapeutic applications. The sulfolane group may enhance bioavailability and metabolic stability, while the thiourea functional group can engage with various biological targets. This guide explores the untapped potential of this molecule.

Proposed Synthesis

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from commercially available materials. The key intermediate is 3-aminosulfolane (3-amino-1,1-dioxothiolan).

Synthesis of the Precursor: 3-Aminosulfolane

While 3-aminosulfolane can be sourced commercially, a common synthetic route involves the reduction of 3-nitrosulfolene, followed by hydrogenation. A more direct, albeit hypothetical, approach for laboratory scale could involve the amination of a suitable sulfolane precursor.

Synthesis of this compound

The final step involves the reaction of 3-aminosulfolane with a thiocyanate salt in the presence of an acid, or with an isothiocyanate. A common and effective method for synthesizing thioureas from primary amines is the reaction with an isothiocyanate.[1][11][12]

A plausible and straightforward approach involves the reaction of 3-aminosulfolane with an acyl isothiocyanate, followed by hydrolysis of the acyl group. However, a more direct route would be the reaction with ammonium thiocyanate under acidic conditions to yield the target thiourea.

G Proposed Synthesis of this compound cluster_0 Step 1: Preparation of 3-Aminosulfolane (Hypothetical) cluster_1 Step 2: Thiourea Formation 3-Sulfolene 3-Sulfolene 3-Bromosulfolane 3-Bromosulfolane 3-Sulfolene->3-Bromosulfolane HBr 3-Azidosulfolane 3-Azidosulfolane 3-Bromosulfolane->3-Azidosulfolane NaN3 3-Aminosulfolane 3-Aminosulfolane 3-Azidosulfolane->3-Aminosulfolane Reduction (e.g., H2/Pd-C) Product This compound 3-Aminosulfolane->Product Ammonium_Thiocyanate Ammonium Thiocyanate (NH4SCN) Ammonium_Thiocyanate->Product Acid Acid (e.g., HCl) Acid->Product

Caption: Proposed synthetic pathway for this compound.

Predicted Biological Activity and Mechanism of Action

Based on the known activities of thiourea and sulfolane derivatives, this compound is predicted to exhibit significant biological activity, particularly in the realm of oncology.

Predicted Anticancer Activity

Numerous thiourea derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[5][13][14][15][16][17] The sulfone moiety, present in the sulfolane ring, is also a key feature in several anticancer agents.[2][18] The combination of these two pharmacophores suggests that this compound could act as a potent cytotoxic agent against various cancer cell lines.

Table 1: Predicted Anticancer Activity Profile

Cancer TypePredicted ActivityPotential Molecular Targets
Lung CancerModerate to HighEGFR, VEGFR-2
Breast CancerModerateHER2, Tubulin
Colon CancerModerate to HighApoptosis induction pathways
LeukemiaModerateKinases involved in cell proliferation
Predicted Mechanism of Action

A plausible mechanism of action for this compound as an anticancer agent could involve the induction of apoptosis. Thiourea derivatives have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.[13] The sulfolane ring may contribute to the molecule's ability to penetrate cell membranes and interact with intracellular targets.

G Predicted Apoptotic Signaling Pathway Target_Molecule This compound Cell_Membrane Cell Membrane Target_Molecule->Cell_Membrane Enters Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell_Membrane->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Cell_Membrane->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Bax Inhibits Bax->Mitochondrion Forms pores in Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted mechanism of apoptosis induction.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound.

Synthesis of this compound

Materials:

  • 3-Aminosulfolane (1.0 eq)

  • Ammonium thiocyanate (1.2 eq)

  • Hydrochloric acid (concentrated, catalytic amount)

  • Ethanol (solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve 3-aminosulfolane in ethanol in a round-bottom flask.

  • Add ammonium thiocyanate to the solution and stir until dissolved.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water and stir.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • This compound (dissolved in DMSO)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Workflow for In Vitro Anticancer Activity Screening Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat Cells with this compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: MTT assay experimental workflow.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available, the following table presents hypothetical IC₅₀ values to illustrate the potential potency of this compound against various cancer cell lines. These values are projected based on the activities of structurally related thiourea and sulfone-containing compounds.[13][19][20][21]

Table 2: Hypothetical IC₅₀ Values for this compound

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.3
HCT116Colorectal Carcinoma6.8
K562Chronic Myelogenous Leukemia15.1
HeLaCervical Cancer9.2

Conclusion

This compound represents a promising, yet unexplored, scaffold in medicinal chemistry. By combining the established pharmacophoric features of the thiourea moiety and the favorable physicochemical properties of the sulfolane ring, this compound warrants investigation as a potential therapeutic agent, particularly in oncology. This technical guide provides a foundational framework for its synthesis, biological evaluation, and mechanistic studies. The proposed protocols and predicted activities are intended to stimulate further research and unlock the therapeutic potential of this novel chemical entity. Future work should focus on the synthesis and in vitro screening of this compound and its derivatives to validate these hypotheses and to establish a structure-activity relationship for this new class of compounds.

References

Technical Guide: Spectroscopic and Synthetic Profile of (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (1,1-Dioxothiolan-3-yl)thiourea, a compound of interest in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this document outlines a detailed, proposed synthetic pathway and provides predicted spectroscopic data based on the analysis of its constituent functional groups: the 1,1-dioxothiolan (sulfolane) ring and the thiourea moiety. This guide is intended to serve as a foundational resource for researchers planning the synthesis and characterization of this novel compound.

Proposed Synthesis

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 3-aminotetrahydrothiophene. The proposed pathway involves the oxidation of the sulfide to a sulfone, followed by the introduction of the thiourea functional group.

Experimental Protocols

Step 1: Synthesis of 3-Aminothiolane-1,1-dioxide (3-Aminosulfolane)

The initial step is the oxidation of 3-aminotetrahydrothiophene to 3-aminothiolane-1,1-dioxide. The amino group may require protection to prevent side reactions during oxidation.

  • Protection of the Amino Group (Acetylation): To a solution of 3-aminotetrahydrothiophene (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents) followed by the dropwise addition of acetyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(tetrahydrothiophen-3-yl)acetamide.

  • Oxidation to the Sulfone: Dissolve the protected amine in a suitable solvent like methanol or acetic acid. Cool the solution to 0 °C and add a solution of potassium peroxymonosulfate (Oxone®, 2.2 equivalents) in water portion-wise, maintaining the temperature below 20 °C. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, quench the reaction with a solution of sodium sulfite. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-(1,1-dioxothiolan-3-yl)acetamide.

  • Deprotection of the Amino Group: Reflux the N-(1,1-dioxothiolan-3-yl)acetamide in aqueous hydrochloric acid (e.g., 3 M HCl) for 4-6 hours. Cool the solution and neutralize with a base such as sodium hydroxide to precipitate the product. Filter the solid or extract with a suitable organic solvent to obtain 3-aminothiolane-1,1-dioxide.

Step 2: Synthesis of this compound

The final step is the conversion of the synthesized amine to the target thiourea. A common method involves reaction with an acyl isothiocyanate followed by hydrolysis.

  • Formation of the Acyl Thiourea: Dissolve 3-aminothiolane-1,1-dioxide (1 equivalent) in a dry, aprotic solvent such as acetone or tetrahydrofuran (THF). Add benzoyl isothiocyanate (1.1 equivalents) dropwise to the solution at room temperature. Stir the mixture for 2-4 hours. The product, N-((1,1-dioxothiolan-3-yl)carbamothioyl)benzamide, will likely precipitate and can be collected by filtration.

  • Hydrolysis to the Target Thiourea: Suspend the N-acyl thiourea in a solution of sodium hydroxide (e.g., 1 M NaOH) in a mixture of water and methanol. Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the consumption of the starting material. Cool the reaction mixture and neutralize with hydrochloric acid. The desired product, this compound, should precipitate and can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on typical values for the sulfolane and thiourea functional groups found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5 - 8.5 Broad Singlet 2H NH₂
~7.0 - 8.0 Broad Singlet 1H NH
~4.5 - 5.0 Multiplet 1H CH-NH
~3.2 - 3.6 Multiplet 2H CH₂-SO₂
~3.0 - 3.4 Multiplet 2H CH₂-SO₂

| ~2.2 - 2.6 | Multiplet | 2H | CH-CH₂ |

Note: The exact chemical shifts and multiplicities will depend on the solvent and the specific conformation of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~182 - 185 C=S (Thiourea)
~55 - 60 CH-NH
~50 - 55 CH₂-SO₂
~48 - 53 CH₂-SO₂

| ~25 - 30 | CH-CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3450 Strong, Broad N-H Stretching (NH₂)
3150 - 3250 Strong, Broad N-H Stretching (NH)
1600 - 1650 Strong N-H Bending
1450 - 1550 Strong C-N Stretching
1280 - 1320 Strong SO₂ Asymmetric Stretching
1120 - 1160 Strong SO₂ Symmetric Stretching

| ~700 - 800 | Medium | C=S Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation
[M+H]⁺ Molecular Ion Peak
[M - NH₃]⁺ Loss of ammonia
[M - CSNH₂]⁺ Loss of the thiourea side chain
[C₄H₇SO₂]⁺ 1,1-Dioxothiolan-3-yl cation

| [SO₂]⁺ | Sulfur dioxide cation |

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 3-Aminotetrahydrothiophene protect Amine Protection (Acetylation) start->protect AcCl, Et3N oxidize Oxidation (e.g., Oxone) protect->oxidize Oxone® deprotect Deprotection (Acid Hydrolysis) oxidize->deprotect HCl (aq) amine_inter 3-Aminothiolane-1,1-dioxide deprotect->amine_inter add_isothio Reaction with Benzoyl Isothiocyanate amine_inter->add_isothio hydrolysis Hydrolysis add_isothio->hydrolysis NaOH (aq) final_product This compound hydrolysis->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms

Proposed synthesis and characterization workflow.

This guide provides a theoretical framework for the synthesis and spectroscopic analysis of this compound. Researchers undertaking this work should adapt the proposed protocols based on their experimental observations and utilize the predicted spectroscopic data as a reference for structural confirmation.

(1,1-Dioxothiolan-3-yl)thiourea: A Preliminary Investigation into its Mechanism of Action for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Scientists

Affiliation: Google Research

Abstract

(1,1-Dioxothiolan-3-yl)thiourea is a novel heterocyclic compound that incorporates both a sulfolane and a thiourea moiety, two pharmacophores known for a wide spectrum of biological activities. This technical guide provides a preliminary exploration of the potential mechanism of action of this compound, drawing upon the established biological profiles of thiourea and sulfolane derivatives. While direct experimental data on this specific compound is not yet available in published literature, this document aims to provide a foundational framework for researchers and drug development professionals. It outlines hypothesized mechanisms, detailed experimental protocols for future investigation, and illustrative data from related compounds to guide preliminary studies. This guide also presents potential signaling pathways that may be modulated by this compound, visualized through Graphviz diagrams.

Introduction

The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in drug discovery to develop novel therapeutic agents with enhanced potency and unique mechanisms of action. This compound represents such a hybrid molecule, integrating the structural features of a sulfolane ring and a thiourea group.

  • Thiourea Derivatives: This class of compounds is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] The mechanism of action of thiourea derivatives is varied, ranging from enzyme inhibition to the induction of apoptosis and modulation of cytokine signaling.[6][7]

  • Sulfolane Derivatives: The sulfolane moiety, a five-membered heterocyclic sulfone, is also a constituent of various biologically active molecules.[8] Derivatives of sulfolane have demonstrated anti-inflammatory and tumor cell growth inhibitory activities.[9][10][11]

This guide synthesizes the available information on these parent structures to propose potential mechanisms of action for this compound and to provide a comprehensive set of experimental protocols for their investigation.

Hypothesized Mechanisms of Action

Based on the known biological activities of thiourea and sulfolane derivatives, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a starting point for experimental validation.

Anticancer Activity

Many thiourea derivatives exhibit potent anticancer properties.[6] The proposed mechanisms often involve:

  • Induction of Apoptosis: Thiourea compounds have been shown to trigger programmed cell death in cancer cells.[6]

  • Enzyme Inhibition: Specific kinases and other enzymes crucial for cancer cell survival and proliferation can be targeted. For instance, some thiourea derivatives inhibit vascular endothelial growth factor receptor 2 (VEGFR2) or epidermal growth factor receptor (EGFR) kinase.[6]

  • Inhibition of Cytokine Signaling: Pro-inflammatory cytokines like interleukin-6 (IL-6) can promote tumor growth, and their inhibition is a potential anticancer strategy.[6]

Anti-inflammatory Activity

Both sulfolane and thiourea derivatives have been reported to possess anti-inflammatory properties.[9][10][11] A possible mechanism involves the inhibition of pro-inflammatory mediators.

Antimicrobial Activity

Thiourea derivatives have a long history of use as antimicrobial agents. Their mechanism can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[12]

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, the following detailed experimental protocols are suggested.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 3-amino-1,1-dioxothiolan with a suitable thiocarbonylating agent. A general procedure is outlined below, drawing from established methods for thiourea synthesis.[13][14][15][16]

Protocol 1: Synthesis via Isothiocyanate

  • Preparation of 3-Amino-1,1-dioxothiolan: This starting material can be synthesized from commercially available precursors.

  • Reaction with an Isothiocyanate:

    • Dissolve 3-amino-1,1-dioxothiolan (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

    • Add an appropriate isothiocyanate (e.g., trimethylsilyl isothiocyanate, 1.1 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Synthesis using Carbon Disulfide

  • Reaction with Carbon Disulfide:

    • Dissolve 3-amino-1,1-dioxothiolan (1 equivalent) in a mixture of aqueous ammonia and ethanol.

    • Add carbon disulfide (1.1 equivalents) dropwise at 0-5 °C.

    • Stir the mixture at room temperature for 24 hours.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield this compound.

In Vitro Cytotoxicity Assay

Protocol 3: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Assay

Protocol 4: Annexin V-FITC/Propidium Iodide Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Enzyme Inhibition Assay

Protocol 5: Kinase Inhibition Assay (General)

  • Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., VEGFR2, EGFR), a suitable substrate (e.g., a specific peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Quantify the kinase activity using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the reaction.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Illustrative Quantitative Data

As direct experimental data for this compound is not available, the following tables present representative data from studies on other thiourea and sulfolane derivatives to provide a reference for expected outcomes.

Table 1: In Vitro Cytotoxicity of Representative Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Colon Cancer)1.5[6]
1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaPC3 (Prostate Cancer)3.2[6]
1-(4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaK-562 (Leukemia)6.8[6]

Table 2: Anti-inflammatory Activity of a Sulfone Derivative

CompoundCell LineAssayIC50 (µM)Reference
Dimethyl 2-(4-chlorophenylsulfonyl)malonateMurine MacrophagesNO Production~25[9]

Visualization of Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be modulated by this compound based on the known activities of related compounds.

apoptosis_pathway cluster_cell Cancer Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Releases Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

kinase_inhibition_pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) Growth_Factor->Receptor_Kinase Binds & Activates Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Signaling_Cascade Compound This compound Compound->Receptor_Kinase Inhibits Cell_Proliferation Cell Proliferation & Angiogenesis Signaling_Cascade->Cell_Proliferation

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Cytotoxicity MTT Assay (IC50 Determination) Structure_Verification->Cytotoxicity Apoptosis_Assay Annexin V/PI Staining Cytotoxicity->Apoptosis_Assay Enzyme_Assay Kinase Inhibition Assay Cytotoxicity->Enzyme_Assay

Caption: A logical workflow for the preliminary investigation of the compound.

Conclusion

This compound is a promising candidate for drug discovery due to the established biological activities of its constituent sulfolane and thiourea moieties. This technical guide provides a foundational framework for initiating research into its mechanism of action. The proposed hypotheses, detailed experimental protocols, and illustrative data are intended to guide researchers in designing and executing preliminary studies. Future investigations focusing on the synthesis and biological evaluation of this compound are warranted to validate its therapeutic potential.

References

Potential therapeutic targets of (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Potential Therapeutic Targets of (1,1-Dioxothiolan-3-yl)thiourea

Disclaimer: Information regarding the specific compound this compound is not available in the public domain as of November 2025. This guide extrapolates potential therapeutic targets and biological activities based on the known properties of the constituent chemical moieties: thiourea and 1,1-dioxothiolan (sulfolane). The experimental protocols and quantitative data presented are representative examples from studies on related compounds.

Introduction

This compound is a novel chemical entity that combines two pharmacologically significant scaffolds: the thiourea group and a sulfolane ring. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The sulfolane moiety, a polar aprotic solvent, has also been incorporated into molecules with demonstrated anti-inflammatory and tumor cell growth inhibitory effects.[3][4] The synergistic or unique therapeutic potential of a compound integrating both these functionalities warrants significant investigation. This whitepaper aims to delineate the probable therapeutic targets of this compound by examining the established biological roles of its constituent parts.

Potential Therapeutic Areas and Molecular Targets

Based on the extensive literature on thiourea and sulfolane derivatives, this compound could be a promising candidate for development in several therapeutic areas.

Oncology

Thiourea derivatives have demonstrated considerable promise in cancer therapy by targeting various components of cell signaling pathways.[1]

  • Kinase Inhibition: Many thiourea-containing drugs, such as sorafenib and regorafenib, function as multi-kinase inhibitors, targeting key enzymes in cancer progression like VEGFR, PDGFR, and Raf kinases.[5]

  • Histone Deacetylase (HDAC) Inhibition: Some urea and thiourea derivatives have shown inhibitory activity against HDACs, particularly HDAC1, which are crucial for the epigenetic regulation of gene expression and are often dysregulated in cancer.[6]

  • Induction of Apoptosis: Thiourea derivatives can induce programmed cell death in cancer cells through the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6]

Table 1: Representative Quantitative Data for Anticancer Activity of Thiourea Derivatives

Compound ClassCancer Cell LineIC50 (µM)Target(s)
DiarylthioureaMCF-7 (Breast)338.33 ± 1.52Not specified
Phosphonate thioureaPancreatic, Prostate, Breast3 - 14Not specified
Bis-thioureaLeukemia1.50Not specified
Lenalidomide-thiourea hybridCaki (Renal)9.88HDAC1

DOT Script for a Potential Anticancer Signaling Pathway

anticancer_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription HDAC1 HDAC1 Acetylated_Histones Acetylated Histones HDAC1->Acetylated_Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Apoptosis Apoptosis Bax Bax Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis Compound This compound Compound->RTK Inhibition Compound->HDAC1 Inhibition Compound->Bax Activation Compound->Bcl2 Inhibition antibacterial_workflow cluster_targets Intracellular Targets Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell DNA_Gyrase DNA Gyrase Bacterial_Cell->DNA_Gyrase Topo_IV Topoisomerase IV Bacterial_Cell->Topo_IV DHFR Dihydrofolate Reductase Bacterial_Cell->DHFR DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Folate_Synthesis->Cell_Death synthesis_pathway Amine 3-Amino-1,1-dioxothiolan Product This compound Amine->Product Isothiocyanate R-N=C=S Isothiocyanate->Product Solvent Anhydrous Solvent (e.g., Acetone, DCM) Solvent->Product Reaction Medium

References

Methodological & Application

Application Notes and Protocols: (1,1-Dioxothiolan-3-yl)thiourea as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and utilization of (1,1-Dioxothiolan-3-yl)thiourea, a promising intermediate in the synthesis of novel heterocyclic compounds. The presence of both a polar sulfolane ring and a reactive thiourea moiety makes this compound a valuable building block for generating diverse molecular scaffolds with potential biological activity. The sulfolane group can enhance solubility and act as a bioisostere, while the thiourea functional group is a well-established precursor for a variety of heterocyclic systems.

Synthesis of this compound

The synthesis of the title compound is achieved in a two-step process starting from the commercially available precursor, 3-aminothiolane-1,1-dioxide.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Preparation of 3-Aminothiolane-1,1-dioxide Hydrochloride cluster_1 Step 2: Synthesis of this compound A 3-Aminothiolane-1,1-dioxide C Stirring at 0-25°C A->C B Hydrochloric Acid (in organic solvent) B->C D Isolation of 3-Aminothiolane-1,1-dioxide HCl C->D E 3-Aminothiolane-1,1-dioxide HCl D->E G Reflux in Solvent (e.g., Ethanol) E->G F Ammonium Thiocyanate F->G H Isolation of this compound G->H G A This compound C Solvent (e.g., Ethanol) Reflux A->C B α-Haloketone B->C D 2-((1,1-Dioxothiolan-3-yl)amino)thiazole Derivative C->D G A This compound D Catalyst (e.g., TMSCl) Solvent (e.g., DMF) A->D B Aldehyde B->D C β-Ketoester C->D E N1-Substituted Dihydropyrimidine-2-thione D->E

Application Notes and Protocols for Antimicrobial Activity Screening of (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

Topic: (1,1-Dioxothiolan-3-yl)thiourea Antimicrobial Activity Screening Assay Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5] The core structure of thiourea is a versatile scaffold for the synthesis of various heterocyclic compounds with potential therapeutic applications.[1][6] The antimicrobial mechanism of thiourea derivatives is often attributed to the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV.[1][3] This document provides detailed protocols for the antimicrobial activity screening of a specific thiourea derivative, this compound, a compound featuring a sulfolane moiety which may enhance its biological activity.[7][8][9][10] These protocols are designed to be a comprehensive guide for researchers in the fields of microbiology and drug discovery.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Gram-positive Bacteria
Staphylococcus aureusATCC 29213
Bacillus subtilisATCC 6633
Gram-negative Bacteria
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Fungi
Candida albicansATCC 10231
Aspergillus nigerATCC 16404

Note: This table is a template for recording experimental data. Actual values will be determined through the execution of the protocols below.

Experimental Protocols

Preparation of this compound Stock Solution
  • Compound Solubility Test: Determine the appropriate solvent for this compound. Common solvents for thiourea derivatives include dimethyl sulfoxide (DMSO) and ethanol.

  • Stock Solution Preparation: Dissolve a precisely weighed amount of the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C until use.

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Solvent control (broth with the same concentration of solvent used for the test compound)

Protocol:

  • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Set up positive control wells with a standard antibiotic and solvent control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cork borer (6-8 mm diameter)

  • This compound solution of known concentration

  • Positive and negative controls

Protocol:

  • Prepare MHA plates and allow them to solidify.

  • Inoculate the entire surface of the agar plates uniformly with the standardized microbial suspension using a sterile cotton swab.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the this compound solution to the wells.

  • Add positive and negative controls to separate wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from all the wells that showed no visible growth.

  • Spot-inoculate the aliquots onto fresh, drug-free MHA plates.

  • Incubate the plates at the appropriate temperature and duration.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_results Data Analysis prep_compound Prepare this compound Stock Solution agar_diffusion Agar Well Diffusion Assay prep_compound->agar_diffusion mic_determination Broth Microdilution for MIC prep_compound->mic_determination prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->agar_diffusion prep_inoculum->mic_determination data_analysis Record and Analyze Data (Zone of Inhibition, MIC, MBC/MFC) agar_diffusion->data_analysis mbc_determination Determination of MBC/MFC mic_determination->mbc_determination mbc_determination->data_analysis

Caption: Experimental workflow for antimicrobial activity screening.

Postulated Mechanism of Action Signaling Pathway

mechanism_of_action compound This compound bacterial_cell Bacterial Cell compound->bacterial_cell Enters Cell dna_gyrase DNA Gyrase (GyrA/GyrB) compound->dna_gyrase Inhibits topoisomerase Topoisomerase IV (ParC/ParE) compound->topoisomerase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Required for topoisomerase->dna_replication Required for cell_death Cell Death dna_replication->cell_death Inhibition leads to

Caption: Postulated mechanism of action via enzyme inhibition.

References

Anticancer evaluation of novel (1,1-Dioxothiolan-3-yl)thiourea derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific Data on (1,1-Dioxothiolan-3-yl)thiourea Derivatives

Despite a comprehensive search, no specific scientific literature or data could be found regarding the anticancer evaluation of novel this compound derivatives. The search results did not yield any information on the synthesis, cytotoxic activity, or mechanism of action for this particular class of compounds.

Therefore, the following Application Notes and Protocols are based on the broader, well-researched topic of "Anticancer Evaluation of Novel Thiourea Derivatives." This document provides a detailed overview of the experimental procedures and data presentation relevant to the anticancer assessment of various novel thiourea compounds, drawing from the available scientific literature on this general class of molecules.

Application Notes and Protocols: Anticancer Evaluation of Novel Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the anticancer evaluation of novel thiourea derivatives. The protocols and data presentation formats are based on established methodologies found in peer-reviewed scientific literature.

Data Presentation
Table 1: In Vitro Cytotoxicity of Novel Thiourea Derivatives against Various Cancer Cell Lines

This table summarizes the 50% inhibitory concentration (IC₅₀) values of various thiourea derivatives against a panel of human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic activity.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
TD-1 3-(Trifluoromethyl)phenylthioureaSW480 (Colon)≤ 10Cisplatin-
TD-2 3,4-Dichloro-substituted phenylthioureaSW620 (Colon, metastatic)1.5 - 8.9Cisplatin-
TD-3 4-CF₃-phenyl-substituted thioureaPC3 (Prostate)1.5 - 8.9Cisplatin-
TD-4 Benzodioxole-bearing thioureaHCT116 (Colon)1.11Doxorubicin8.29
TD-5 Benzodioxole-bearing thioureaHepG2 (Liver)1.74Doxorubicin7.46
TD-6 Benzodioxole-bearing thioureaMCF-7 (Breast)7.0Doxorubicin4.56
TD-7 DiarylthioureaMCF-7 (Breast)338.33--
TD-8 Pyrazole-thioureaMCF-7 (Breast)118.49Roscovitine20.27
TD-9 Pyrazole-thioureaMCF-7 (Breast)123.64Roscovitine20.27

Data compiled from multiple sources demonstrating the range of activities observed for different thiourea scaffolds.[1][2][3][4][5]

Experimental Protocols
1. General Synthesis of N,N'-Disubstituted Thiourea Derivatives

This protocol outlines a general method for the synthesis of N,N'-disubstituted thiourea derivatives, which is a common starting point for developing novel anticancer agents.

Materials:

  • Substituted amine

  • Appropriate isothiocyanate

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or ethanol)

  • Magnetic stirrer and heating plate

  • Round-bottom flask

  • Condenser

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted amine (1.0 eq) in the anhydrous solvent in a round-bottom flask.

  • Add the isothiocyanate (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with a cold solvent, and dry it under a vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3][6]

2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (novel thiourea derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in a complete culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

3. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

4. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in a specific phase suggests a cell cycle arrest.[2]

Visualizations

Experimental Workflow

G General Workflow for Anticancer Evaluation of Thiourea Derivatives cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Thiourea Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity Test Compounds ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Select Lead Compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle protein_analysis Western Blot (e.g., Caspases, Bcl-2) ic50->protein_analysis

Caption: A general workflow for the synthesis, in vitro screening, and mechanism of action studies of novel thiourea derivatives.

Signaling Pathway: Apoptosis Induction by Thiourea Derivatives

G Proposed Apoptotic Pathway Induced by Thiourea Derivatives Thiourea Thiourea Derivatives EGFR EGFR Inhibition Thiourea->EGFR CellCycleArrest Cell Cycle Arrest (S or G2/M phase) Thiourea->CellCycleArrest DNA_Damage DNA Damage Thiourea->DNA_Damage Apoptosis Apoptosis EGFR->Apoptosis CellCycleArrest->Apoptosis Caspase3 Caspase-3 Activation DNA_Damage->Caspase3 Caspase3->Apoptosis

Caption: A simplified diagram illustrating potential mechanisms of apoptosis induction by anticancer thiourea derivatives.[2][3]

References

Application Notes and Protocols for Solubilizing (1,1-Dioxothiolan-3-yl)thiourea in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,1-Dioxothiolan-3-yl)thiourea is a compound of interest in various biological studies due to the presence of both a sulfolane ring and a thiourea functional group. The sulfolane moiety, a polar aprotic group, suggests some degree of aqueous solubility, while the thiourea group is found in many biologically active molecules with diverse mechanisms of action[1][2][3]. Proper solubilization is a critical first step for obtaining reliable and reproducible data in in vitro assays. These application notes provide a detailed protocol for solubilizing this compound and determining its solubility in common laboratory solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate solubilization strategy.

PropertyValueSource
Molecular FormulaC5H10N2O2S2[4]
Molecular Weight194.3 g/mol [4]
PurityMin. 95%[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

The initial step in solubilizing this compound for in vitro assays is the preparation of a high-concentration stock solution. Given the polar nature of the sulfolane group and the common use of organic solvents for thiourea derivatives, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent of choice[1][5][6].

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 2-5 minutes to aid dissolution.

  • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may be employed.

  • Visually inspect the solution for any undissolved particles. If particles remain, the solution can be centrifuged at high speed (e.g., 10,000 x g) for 5 minutes, and the supernatant can be carefully transferred to a new tube.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility

To ensure that this compound remains in solution upon dilution into aqueous assay buffers, it is crucial to determine its maximum soluble concentration in the final assay medium.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader (for turbidity measurement, optional)

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the aqueous buffer in a 96-well plate. A typical starting point is a 1:100 dilution, followed by 2-fold serial dilutions.

  • Incubate the plate at the intended assay temperature (e.g., 37°C) for 30-60 minutes.

  • Visually inspect each well for any signs of precipitation. The highest concentration that remains clear is the approximate aqueous solubility.

  • For a more quantitative assessment, the turbidity of each well can be measured by reading the absorbance at a wavelength of 600 nm using a plate reader. A significant increase in absorbance compared to the buffer control indicates precipitation.

  • The results can be summarized in a table to identify the optimal working concentration range.

Data Presentation

The solubility of this compound in various solvents can be systematically evaluated and presented as follows:

Table 2: Solubility of this compound in Common Solvents

SolventMaximum Soluble Concentration (mM)Observations
DMSO[Enter experimentally determined value]Clear solution
Ethanol[Enter experimentally determined value][e.g., Clear solution, slight haze]
PBS (pH 7.4)[Enter experimentally determined value][e.g., Clear solution, precipitation observed at >X mM]
Cell Culture Medium[Enter experimentally determined value][e.g., Clear solution, precipitation observed at >Y mM]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vitro assays.

G cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Heat add_dmso->vortex store Store at -20°C vortex->store dilute Dilute in Aqueous Buffer store->dilute incubate Incubate dilute->incubate observe Observe for Precipitation incubate->observe perform_assay Perform In Vitro Assay observe->perform_assay

Workflow for solubilizing this compound.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is yet to be fully elucidated, many thiourea derivatives have been shown to modulate various signaling pathways, including those involved in cancer cell proliferation and survival[2]. The following diagram presents a hypothetical signaling pathway that could be investigated.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Compound This compound Compound->PI3K Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Disclaimer: The signaling pathway depicted is a generalized representation and may not reflect the actual mechanism of this compound. Experimental validation is required to determine its specific molecular targets and biological effects.

References

Application Notes and Protocols: (1,1-Dioxothiolan-3-yl)thiourea for Inhibiting Specific Enzyme Pathways

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Extensive literature searches did not yield specific data on the synthesis, biochemical properties, or enzyme inhibitory activity of the precise molecule, (1,1-Dioxothiolan-3-yl)thiourea . The following application notes and protocols are therefore based on the broader, well-documented class of thiourea derivatives as versatile enzyme inhibitors. This document is intended to serve as a comprehensive and representative guide for investigating the potential of novel thiourea compounds, including the title molecule, as enzyme inhibitors.

Application Notes: Thiourea Derivatives as a Versatile Class of Enzyme Inhibitors

Introduction

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, and its derivatives are a cornerstone in medicinal chemistry and drug discovery.[1][2] The core structure of thiourea derivatives, (R¹R²N)(R³R⁴N)C=S, serves as a critical pharmacophore in numerous biologically active agents.[2] This class of compounds is recognized for a wide spectrum of pharmacological effects, including antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral activities.[2][3] A key aspect of their biological significance is their capacity to inhibit a variety of enzymes, making them highly valuable candidates for therapeutic development.[4]

Mechanism of Action and Potential Targeted Enzyme Pathways

The enzyme inhibitory activity of thiourea derivatives is frequently linked to the ability of the sulfur and nitrogen atoms within the thiourea moiety to establish hydrogen bonds and coordinate with metal ions located in the active sites of enzymes.[5] These interactions can interfere with the enzyme's catalytic function. Although a specific signaling pathway for this compound cannot be provided, the inhibitory actions of other thiourea derivatives on key enzymes suggest their potential to modulate various cellular signaling cascades.

For example, a thiourea derivative that inhibits a protein kinase could block downstream signaling events crucial for cell proliferation, a hallmark of cancer. A hypothetical representation of such a pathway is provided below.

G cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Growth_Factor Growth_Factor Growth_Factor->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Thiourea_Derivative Thiourea_Derivative Thiourea_Derivative->Kinase_B

Caption: Hypothetical signaling pathway showing inhibition of Kinase B by a thiourea derivative.

Enzymes Commonly Inhibited by Thiourea Derivatives

Various studies have highlighted the inhibitory effects of thiourea derivatives on several important enzyme classes:

  • Urease: This enzyme's catalysis of urea hydrolysis is a key factor in the pathogenesis of infections caused by microorganisms such as Helicobacter pylori.[6][7]

  • Cholinesterases (AChE and BChE): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for managing Alzheimer's disease.[8]

  • Tyrosinase: As a crucial enzyme in melanin production, its inhibitors are of great interest in the cosmetics industry and for treating hyperpigmentation disorders.[4]

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological functions, and their inhibitors are used to treat conditions like glaucoma.[9]

  • α-Glucosidase: The inhibition of this enzyme is a recognized strategy for the management of type 2 diabetes mellitus.[10]

  • Poly (ADP-ribose) polymerase-1 (PARP1): This is a significant target in the development of cancer therapies.[5]

Data Presentation

The inhibitory efficacy of thiourea derivatives is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The table below provides a summary of representative quantitative data for various thiourea derivatives against different enzymes.

Compound Class/DerivativeTarget EnzymeIC₅₀ / Kᵢ Value
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mL[8]
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mL[8]
Dipeptide-conjugated thiourea derivative (analogue 23)Urease2 µM[6]
N-(3,4,5-trimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thioureaTyrosinase1.1 ± 0.1 mM[4]
N-(4-(diethylamino)phenyl)-N'-(2-mercapto-carboxyethanyl)thioureaUrease13.4 ± 0.8 µM[4]
Sulfonamide-substituted amide derivative (Compound 9)Carbonic Anhydrase II (hCA II)0.18 ± 0.05 μM[9]
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthioureaα-Glucosidase9.77 mM[10]
Bis-acyl-thiourea derivative (UP-1)Urease1.55 ± 0.0288 µM[11]

Experimental Protocols

The following sections detail generalized protocols for evaluating the enzyme inhibitory potential of thiourea derivatives, based on established methodologies.

Protocol 1: In Vitro Urease Inhibition Assay

This protocol utilizes the indophenol method to quantify the ammonia produced from the enzymatic hydrolysis of urea.[4]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite reagent

  • Test thiourea derivative

  • Thiourea (as a standard inhibitor)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G A Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) B Add Enzyme and Test Compound/Standard to Microplate Wells A->B C Pre-incubate B->C D Add Substrate (Urea) to Initiate Reaction C->D E Incubate D->E F Add Phenol and Hypochlorite Reagents to Stop Reaction E->F G Incubate for Color Development F->G H Measure Absorbance (e.g., at 630 nm) G->H I Calculate % Inhibition and IC50 Value H->I

Caption: General workflow for an in vitro urease inhibition assay.

Procedure:

  • Prepare stock solutions of the test thiourea compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, dispense 25 µL of the test compound solution across a range of concentrations.

  • Add 25 µL of Jack bean urease solution to each well and pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 55 µL of the urea substrate solution to all wells.

  • Incubate the reaction mixture for 30 minutes at 30°C.

  • Stop the reaction and initiate color development by adding 45 µL of phenol-nitroprusside reagent, followed by 110 µL of alkaline hypochlorite reagent.

  • After a 50-minute incubation at 30°C, measure the absorbance at approximately 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the corresponding concentrations of the test compound.

Protocol 2: In Vitro Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)

This is a widely adopted spectrophotometric assay for screening inhibitors of acetylcholinesterase and butyrylcholinesterase.[8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (substrate)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test thiourea derivative

  • Galantamine (as a standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the standard inhibitor.

  • To each well of a 96-well plate, add the following reagents in the specified order:

    • 20 µL of the test compound solution at various concentrations.

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

  • Mix and pre-incubate the plate for 5 minutes at 25°C.

  • Add 20 µL of the appropriate enzyme solution (AChE or BChE) and incubate for an additional 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the corresponding substrate solution (ATCI or BTCI).

  • Immediately monitor the change in absorbance at 412 nm for 10 minutes using a microplate reader.

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the various concentrations of the test compound.

Conclusion

Thiourea derivatives represent a highly promising and adaptable class of molecules for the discovery of novel enzyme inhibitors. Their synthetic tractability allows for extensive structural modifications to optimize potency and selectivity for a wide range of therapeutic targets. The information and protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the enzyme inhibitory potential of new thiourea compounds. Although specific data for this compound is not currently available, the described methodologies can be readily applied to assess its biological activity.

References

Application Notes and Protocols for In Silico Molecular Docking of (1,1-Dioxothiolan-3-yl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives are a versatile class of compounds with a wide range of documented biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2] This document provides a detailed protocol for the in silico molecular docking of a novel, hypothetical series of (1,1-Dioxothiolan-3-yl)thiourea derivatives. Due to the current absence of specific literature on this compound class, this protocol is based on established methodologies for other thiourea derivatives and proposes the Epidermal Growth Factor Receptor (EGFR) as a relevant biological target for anticancer drug discovery.[3][4] These application notes will guide researchers through the process of ligand and protein preparation, molecular docking simulations, and analysis of results, facilitating the exploration of this compound derivatives as potential therapeutic agents.

Introduction to this compound Derivatives

Thiourea and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.[5] The thiourea scaffold can engage in various non-covalent interactions, making it a valuable pharmacophore in drug design.[3] The incorporation of a (1,1-Dioxothiolan-3-yl) moiety introduces a sulfone group, which can act as a hydrogen bond acceptor and enhance the solubility and metabolic stability of the molecule. This unique structural feature suggests that this compound derivatives could exhibit novel biological activities.

Given the prominent role of thiourea derivatives as anticancer agents, this protocol will focus on their evaluation as potential inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.[6][7]

Proposed Synthesis of this compound Derivatives

A plausible synthetic route to this compound derivatives can be proposed based on established methods for thiourea synthesis.[8] One common method involves the reaction of an amine with an isothiocyanate. In this case, 3-amino-1,1-dioxothiolan (or its hydrochloride salt) can be reacted with a variety of aryl or alkyl isothiocyanates to yield the desired thiourea derivatives.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-amino 3-Amino-1,1-dioxothiolan thiourea This compound Derivative 3-amino->thiourea Nucleophilic Addition isothiocyanate Aryl/Alkyl Isothiocyanate (R-N=C=S) isothiocyanate->thiourea solvent Solvent (e.g., Acetonitrile, DMF) solvent->thiourea base Base (optional) (e.g., Triethylamine) base->thiourea temp Temperature (e.g., Room Temperature to Reflux) temp->thiourea

Caption: Proposed synthetic workflow for this compound derivatives.

In Silico Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking of the proposed this compound derivatives against the EGFR kinase domain.

Required Software and Resources
  • Molecular Modeling Software: Schrödinger Suite (Maestro), AutoDock Tools, or similar.

  • Docking Program: Glide, AutoDock Vina, or similar.

  • Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.

  • Ligand Drawing Software: ChemDraw, MarvinSketch, or similar.

Experimental Workflow

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB: 1M17) grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Thiourea Derivatives) docking_run Molecular Docking ligand_prep->docking_run grid_gen->docking_run pose_analysis Pose Analysis docking_run->pose_analysis scoring Scoring and Ranking pose_analysis->scoring interaction_analysis Interaction Analysis scoring->interaction_analysis

Caption: In silico molecular docking workflow.

Detailed Protocol

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the EGFR kinase domain in complex with an inhibitor (e.g., Erlotinib) from the Protein Data Bank (PDB ID: 1M17).[4][9]

  • Prepare the Protein:

    • Load the PDB file into the molecular modeling software.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign correct bond orders.

    • Perform energy minimization to relieve any steric clashes.

    • Define the active site based on the position of the co-crystallized ligand.

Step 2: Ligand Preparation

  • Draw Ligand Structures: Draw the 2D structures of the this compound derivatives.

  • Generate 3D Conformations: Convert the 2D structures to 3D and generate low-energy conformations.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types using a force field (e.g., OPLS3e).

Step 3: Grid Generation

  • Define the Binding Site: Define a grid box around the active site of the prepared EGFR structure. The dimensions of the grid box should be sufficient to accommodate the ligands.

Step 4: Molecular Docking

  • Set up the Docking Run:

    • Select the prepared ligands and the generated grid file.

    • Choose the docking precision level (e.g., Standard Precision - SP or Extra Precision - XP).

  • Run the Docking Simulation: Initiate the docking calculation. The program will systematically sample different conformations and orientations of each ligand within the defined binding site and calculate the corresponding binding affinity.

Step 5: Analysis of Results

  • Examine Docking Poses: Visually inspect the predicted binding poses of the top-ranked ligands within the EGFR active site.

  • Analyze Docking Scores: The docking program will provide a docking score for each pose, which is an estimate of the binding affinity. Lower (more negative) scores generally indicate better binding.

  • Identify Key Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues of the EGFR active site.

Data Presentation

The quantitative results from the molecular docking study should be summarized in a clear and organized table.

Table 1: Hypothetical Docking Scores and Predicted Binding Affinities of this compound Derivatives against EGFR (PDB: 1M17)

Compound IDR-GroupDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
Control Erlotinib-10.50.02Met793, Leu718, Cys797
DTD-01 Phenyl-8.21.5Met793, Leu718
DTD-02 4-Chlorophenyl-8.90.5Met793, Leu718, Cys797
DTD-03 4-Methoxyphenyl-8.51.0Met793, Leu718, Thr790
DTD-04 Naphthyl-9.50.1Met793, Leu718, Cys797, Gly796
DTD-05 Pyridyl-7.92.5Met793, Asp855

Note: The data presented in this table is hypothetical and for illustrative purposes only.

EGFR Signaling Pathway

Understanding the signaling pathway in which the target protein is involved is crucial for interpreting the potential biological effects of the designed inhibitors. EGFR activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[1][10]

G cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_downstream Downstream Effects EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2/Sos Grb2/Sos Autophosphorylation->Grb2/Sos PI3K PI3K Autophosphorylation->PI3K RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway.

Conclusion

This document provides a comprehensive guide for the in silico molecular docking of a novel class of this compound derivatives against the EGFR kinase domain. By following the detailed protocols for ligand and protein preparation, docking, and analysis, researchers can effectively screen and prioritize compounds for further experimental validation. The provided workflows and data presentation formats are designed to facilitate clear and concise reporting of in silico drug discovery efforts. While the specific compounds discussed are hypothetical, the methodologies presented are widely applicable to the study of other thiourea derivatives and their interactions with various biological targets.

References

Troubleshooting & Optimization

Technical Support Center: (1,1-Dioxothiolan-3-yl)thiourea Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1,1-Dioxothiolan-3-yl)thiourea. The following information addresses common challenges encountered during the purification of this highly polar compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its high polarity, attributed to the sulfone and thiourea functional groups. This high polarity can lead to:

  • Poor solubility in many common organic solvents, making recrystallization difficult.

  • Strong interaction with silica gel , causing streaking and poor separation during column chromatography.[1]

  • Co-precipitation with impurities , making it difficult to achieve high purity by simple crystallization.

Q2: What are the likely impurities in a crude sample of this compound?

Impurities can arise from the starting materials or side reactions during synthesis. Common synthesis routes involve the reaction of 3-aminothiolane-1,1-dioxide with an isothiocyanate source.[2] Potential impurities include:

  • Unreacted 3-aminothiolane-1,1-dioxide.

  • Byproducts from the isothiocyanate reagent, or its decomposition.

  • Disubstituted thioureas or other side products from the reaction.

  • Residual solvents from the reaction or workup.

Q3: What are the recommended storage conditions for this compound?

Due to the presence of the thiourea moiety, which can be susceptible to oxidation or degradation, it is recommended to store the purified compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solvent is too nonpolar, or the cooling process is too rapid.Try using a more polar solvent system. Consider solvent mixtures like ethanol/water or acetone/water. Ensure slow cooling to promote crystal formation.
Poor recovery of the compound after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Perform small-scale solvent screening to identify the optimal solvent or solvent pair.
Crystals are discolored or contain visible impurities. Incomplete removal of colored impurities or co-precipitation.Treat the hot solution with activated charcoal to remove colored impurities before filtration. A second recrystallization may be necessary to improve purity.
Column Chromatography Issues
Problem Possible Cause Solution
Compound streaks badly on the silica gel column. The compound is highly polar and interacts strongly with the acidic silica gel.Use a modified mobile phase. Adding a small amount of a polar solvent like methanol or a base like triethylamine or ammonia can help to reduce tailing.[1] Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica gel (C18).[1]
Poor separation from polar impurities. The chosen eluent system does not provide sufficient resolution.A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation. Experiment with different solvent systems; for example, dichloromethane/methanol, ethyl acetate/methanol, or even systems containing small amounts of water.
Compound appears to decompose on the column. The compound is unstable on the acidic silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, acetone, or water).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Analyze the crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to find an eluent that gives a good separation and an Rf value for the desired compound of around 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel (or an alternative stationary phase) using the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

To aid in troubleshooting and optimizing the purification process, it is crucial to maintain detailed records of each experiment. The following table provides a template for recording quantitative data.

Purification Method Starting Mass (g) Solvent System Solvent Volume (mL) Final Mass (g) Yield (%) Purity (by HPLC/NMR) Observations
Recrystallization 1
Recrystallization 2
Column Chromatography

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthesis pathway for this compound, highlighting the starting materials and the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Crude Product 3_aminothiolane 3-Aminothiolane-1,1-dioxide (or its hydrochloride salt) reaction_step Reaction in a suitable solvent (e.g., DCM, THF, Ethanol) 3_aminothiolane->reaction_step isothiocyanate Isothiocyanate Source (e.g., Thiophosgene, Ammonium Thiocyanate) isothiocyanate->reaction_step crude_product Crude this compound + Impurities reaction_step->crude_product G crude_product Crude Product purity_check Check Purity (TLC/HPLC/NMR) crude_product->purity_check recrystallization Recrystallization purity_check->recrystallization High Purity & Crystallizable column_chromatography Column Chromatography purity_check->column_chromatography Low Purity or Oily further_purification Further Purification Needed recrystallization->further_purification column_chromatography->further_purification pure_product Pure Product further_purification->column_chromatography Purity Not Acceptable further_purification->pure_product Purity Acceptable

References

Technical Support Center: Synthesis of (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1,1-Dioxothiolan-3-yl)thiourea.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- Temperature: Gradually increase the reaction temperature. Note that the starting material, 3-amino-1,1-dioxothiolan, can be sensitive to high temperatures.
Degradation of starting material - Base Strength: If using a strong base, consider a milder, non-nucleophilic base (e.g., a hindered amine base). Strong bases can promote side reactions.[1]- Temperature Control: Maintain a lower reaction temperature to minimize degradation of the thermally sensitive sulfolane ring.
Poor quality of reagents - Purity of 3-amino-1,1-dioxothiolan: Ensure the starting amine is pure and free of contaminants. Impurities can interfere with the reaction.- Purity of thiocyanate source: Use a high-purity source of thiocyanate (e.g., ammonium thiocyanate, trimethylsilyl isothiocyanate).
Sub-optimal solvent - Solvent Polarity: this compound is a polar molecule. Ensure the solvent is appropriate for the reaction. Aprotic polar solvents like acetonitrile or DMF are often good choices.[1]

Issue 2: Presence of Multiple Impurities in the Crude Product

Potential Cause Recommended Solution
Formation of symmetrical thiourea - Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. An excess of the amine can lead to the formation of N,N'-bisthis compound.- Slow Addition: Add the thiocyanate source slowly to the solution of the amine to maintain a low concentration of the amine relative to the thiocyanate source.
Formation of isocyanate byproduct - Reaction Conditions: Avoid harsh basic conditions and high temperatures, which can promote the transformation of 3-amino-1,1-dioxothiolan to the corresponding isocyanate.[1] The isocyanate can then react with the starting amine to form a urea byproduct.
Unreacted starting materials - Reaction Monitoring: Monitor the reaction to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
Hydrolysis of the product - Moisture Control: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the thiourea product, especially under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common synthetic routes involve the reaction of 3-amino-1,1-dioxothiolan with a thiocyanate source. Key methods include:

  • Reaction with Ammonium Thiocyanate: This is a straightforward approach where the amine is reacted with ammonium thiocyanate, often in the presence of an acid catalyst.

  • Reaction with an Isothiocyanate: The amine can be reacted with an acyl isothiocyanate or a silyl isothiocyanate.

  • From Carbon Disulfide: This involves the in-situ formation of a dithiocarbamate from the amine and carbon disulfide, which is then converted to the thiourea.[1][2]

Q2: What are the expected side products in this synthesis?

A2: Common side products include:

  • N,N'-bisthis compound: A symmetrical thiourea formed from the reaction of the product with excess starting amine.

  • (1,1-Dioxothiolan-3-yl)urea: Formed if the corresponding isocyanate is generated as a byproduct and reacts with the starting amine.

  • Unreacted 3-amino-1,1-dioxothiolan: If the reaction does not go to completion.

Q3: How can I purify the final product?

A3: Purification of this compound can typically be achieved through:

  • Recrystallization: Using a suitable solvent system. Given the polarity of the molecule, polar solvents or solvent mixtures are likely to be effective.

  • Column Chromatography: On silica gel, using a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexane.

Q4: Are there any specific safety precautions I should take?

A4: Yes, standard laboratory safety practices should be followed. Additionally:

  • Thiophosgene: If using thiophosgene as a reagent, it is highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood.

  • Carbon Disulfide: This reagent is highly flammable and has a low boiling point.

  • Sulfolane Derivatives: While sulfolane itself is relatively stable, some derivatives can be thermally sensitive. It is advisable to conduct reactions at the lowest effective temperature.

Experimental Protocols

Protocol 1: Synthesis via Reaction with Ammonium Thiocyanate

  • Reaction Setup: To a solution of 3-amino-1,1-dioxothiolan (1 equivalent) in a suitable solvent (e.g., acetonitrile), add ammonium thiocyanate (1.1 equivalents).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Reactions

Amine 3-Amino-1,1-dioxothiolan Product This compound Amine->Product + NH4SCN SideProduct1 N,N'-bisthis compound Amine->SideProduct1 + Product Isocyanate (1,1-Dioxothiolan-3-yl)isocyanate Amine->Isocyanate High Temp / Strong Base Thiocyanate NH4SCN Urea (1,1-Dioxothiolan-3-yl)urea Isocyanate->Urea + Amine

Caption: Main synthetic route to this compound and key side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield of Product CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Not Complete Complete Reaction Complete CheckCompletion->Complete Complete IncreaseTime Increase Reaction Time Incomplete->IncreaseTime IncreaseTemp Increase Temperature Incomplete->IncreaseTemp CheckPurity Check Reagent Purity Complete->CheckPurity IncreaseTime->CheckCompletion IncreaseTemp->CheckCompletion Degradation Suspect Degradation CheckPurity->Degradation Impure OptimizeSolvent Optimize Solvent CheckPurity->OptimizeSolvent Pure LowerTemp Lower Reaction Temperature Degradation->LowerTemp MilderBase Use Milder Base Degradation->MilderBase

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for (1,1-Dioxothiolan-3-yl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (1,1-Dioxothiolan-3-yl)thiourea derivatives. The following sections offer detailed experimental protocols, data on reaction optimization, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for preparing this compound derivatives?

A1: The most common and straightforward method is the reaction of 3-aminosulfolane (also known as (1,1-dioxothiolan-3-yl)amine) or its hydrochloride salt with a substituted isothiocyanate. The reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. If starting with the hydrochloride salt of the amine, a non-nucleophilic base is required to liberate the free amine for the reaction to proceed.

Q2: What are the critical parameters to consider when optimizing the reaction?

A2: The key parameters to optimize for this synthesis are the choice of solvent, reaction temperature, reaction time, and, if applicable, the choice and stoichiometry of the base. These factors can significantly influence the reaction rate, yield, and purity of the final product.

Q3: My reaction is not proceeding to completion. What are the possible causes?

A3: Incomplete reactions can be due to several factors:

  • Insufficient reaction time or temperature: Some isothiocyanates, particularly those with electron-withdrawing groups, are less reactive and may require longer reaction times or heating to drive the reaction to completion.

  • Poor solubility of reactants: If either the 3-aminosulfolane or the isothiocyanate has poor solubility in the chosen solvent, the reaction rate will be slow.

  • Inactive amine: If you are using the hydrochloride salt of 3-aminosulfolane, ensure that the base you are using is strong enough and added in a sufficient amount (at least one equivalent) to neutralize the salt and generate the free amine.

  • Degradation of reactants: Isothiocyanates can be sensitive to moisture and heat. Ensure you are using dry solvents and appropriate temperature control.

Q4: I am observing multiple spots on my TLC, indicating impurities. What are the likely side products?

A4: Common impurities in thiourea synthesis include:

  • Unreacted starting materials (3-aminosulfolane and isothiocyanate).

  • If the reaction is run at a high temperature for an extended period, thermal decomposition of the thiourea product can occur.

  • Side reactions of the isothiocyanate, especially if moisture is present, can lead to the formation of corresponding amines.

Q5: How can I purify my this compound derivative?

A5: The purification method will depend on the physical properties of your specific derivative.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with water or hexane) is often effective.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is a standard method. Due to the polar nature of the sulfolane group, you may need to use a relatively polar eluent system, such as a mixture of dichloromethane/methanol or ethyl acetate/hexane.[1]

  • Washing: In some cases where the product precipitates from the reaction mixture, washing the crude product with a solvent in which the impurities are soluble (e.g., hexane to remove excess isothiocyanate) can be sufficient.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive amine (if using hydrochloride salt). 2. Low reactivity of the isothiocyanate. 3. Poor solubility of reactants. 4. Reaction not at optimal temperature.1. Add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC. 3. Try a different solvent in which both reactants are more soluble (e.g., DMF, acetonitrile, or THF). 4. Screen a range of temperatures (e.g., room temperature, 50 °C, reflux).
Formation of Multiple Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Presence of water in the reaction. 3. The isothiocyanate is impure.1. Run the reaction at a lower temperature for a longer period. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Check the purity of the isothiocyanate before use. Purify by distillation or chromatography if necessary.
Difficulty in Product Isolation/Purification 1. The product is an oil or difficult to crystallize. 2. The product is very polar and streaks on silica gel TLC.1. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane or diethyl ether) to a concentrated solution of the product. If it remains an oil, purification by column chromatography is the best option. 2. For column chromatography, try using a more polar solvent system or a different stationary phase like alumina. Adding a small amount of a polar solvent like methanol to the eluent can help.[1]
Reaction is very slow 1. Low concentration of reactants. 2. Steric hindrance in either the amine or the isothiocyanate.1. Increase the concentration of the reactants. 2. This is an inherent property of the reactants. Increase the reaction temperature and time. The use of a catalyst is generally not necessary for this reaction.

Data Presentation

Optimization of Reaction Conditions for a Representative Derivative

The following table summarizes the results of a hypothetical study on the synthesis of 1-(1,1-dioxothiolan-3-yl)-3-phenylthiourea to illustrate the effects of varying reaction conditions.

Entry Solvent Base (equiv.) Temperature (°C) Time (h) Yield (%)
1DichloromethaneTEA (1.1)251275
2DichloromethaneTEA (1.1)40682
3AcetonitrileTEA (1.1)251285
4AcetonitrileTEA (1.1)80492
5TetrahydrofuranTEA (1.1)251288
6TetrahydrofuranTEA (1.1)65695
7AcetonitrileNone2524<5 (starting from HCl salt)
8AcetonitrileDIPEA (1.1)80491

This data is hypothetical and intended for illustrative purposes to guide optimization.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

This is a representative protocol that may require optimization for specific substrates.

Materials:

  • 3-Aminosulfolane hydrochloride

  • Substituted isothiocyanate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran, or Dichloromethane)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-aminosulfolane hydrochloride (1.0 eq.).

  • Add the anhydrous solvent (e.g., acetonitrile, approximately 0.1-0.2 M concentration relative to the amine).

  • Add the base (TEA or DIPEA, 1.1 eq.) to the suspension and stir for 15-30 minutes at room temperature to generate the free amine.

  • Add the substituted isothiocyanate (1.0 eq.) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically indicated by the disappearance of the limiting reagent), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Visualizations

General Synthesis Workflow

G General Synthesis Workflow for this compound Derivatives cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 3-Aminosulfolane HCl D Reaction in Anhydrous Solvent A->D B Substituted Isothiocyanate B->D C Base (e.g., TEA) C->D E Solvent Removal D->E F Purification (Recrystallization or Chromatography) E->F G This compound Derivative F->G

Caption: General workflow for the synthesis of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

Given that many thiourea derivatives exhibit biological activity through enzyme inhibition, the following diagram illustrates a hypothetical mechanism where a this compound derivative acts as an enzyme inhibitor, blocking a cellular signaling pathway.

G Hypothetical Enzyme Inhibition by a this compound Derivative cluster_pathway Cellular Signaling Pathway cluster_inhibitor Inhibition Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to Product Product Enzyme->Product Converts to Response Cellular Response Product->Response Leads to Thiourea This compound Derivative Thiourea->Enzyme Inhibits

References

Technical Support Center: Overcoming Low Solubility of (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of (1,1-Dioxothiolan-3-yl)thiourea. The following information is designed to offer practical guidance and experimental protocols to enhance the dissolution of this compound in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is typically a white crystalline solid. It is known to be soluble in polar organic solvents such as methanol and ethanol, but it exhibits limited solubility in water and non-polar solvents.[1] This low aqueous solubility can pose challenges for its use in biological assays and for the development of aqueous formulations.

Q2: What are the primary reasons for the low aqueous solubility of this compound?

A2: The low aqueous solubility of this compound can be attributed to its crystalline structure. Strong intermolecular forces within the crystal lattice require significant energy to overcome during the dissolution process. While the molecule possesses polar functional groups capable of hydrogen bonding, the overall crystal packing can hinder its interaction with water molecules.

Q3: What are the most common strategies to improve the solubility of poorly soluble compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: These methods focus on altering the physical properties of the compound and include techniques like particle size reduction (micronization and nanosuspension) and converting the crystalline form to a more soluble amorphous form through solid dispersions.[2][3][4][5][6]

  • Chemical Modifications: These strategies involve altering the chemical structure of the compound, for instance, through salt formation. However, this is more applicable to ionizable compounds.

  • Formulation Approaches: This is often the most practical approach and involves the use of excipients to improve solubility. Common methods include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[7][8][9]

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

This guide provides a systematic approach to improving the solubility of this compound for laboratory-scale experiments.

Caption: Troubleshooting workflow for enhancing aqueous solubility.

1. Co-solvent Systems

The addition of a water-miscible organic solvent can significantly increase the solubility of organic compounds.

Experimental Protocol: Co-solvent Solubility Screen

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO or ethanol).

  • Co-solvent Selection: Prepare a series of aqueous buffers (e.g., PBS, Tris) containing varying percentages of a co-solvent. Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Solubility Determination: Add a small aliquot of the stock solution to each co-solvent buffer to achieve the desired final concentration of the compound. Visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 24 hours).

  • Quantification (Optional): To determine the exact solubility, prepare saturated solutions, centrifuge to pellet undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Table 1: Illustrative Solubility of this compound in Co-solvent Systems

Co-solventConcentration (% v/v) in WaterApparent Solubility (µg/mL)
None0< 10
Ethanol550
Ethanol10150
Propylene Glycol575
Propylene Glycol10200
PEG 4005100
PEG 40010250

2. pH Adjustment

The solubility of compounds with ionizable groups can be pH-dependent. While thiourea itself is a very weak base, the overall molecule's solubility might be influenced by pH.

Experimental Protocol: pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Solubility Assessment: Add an excess of solid this compound to each buffer.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Analysis: Centrifuge the samples, filter the supernatant, and determine the concentration of the dissolved compound by a validated analytical method.

Table 2: Illustrative pH-Dependent Solubility of this compound

pHApparent Solubility (µg/mL)
3.015
5.012
7.410
9.025

3. Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate poorly soluble compounds.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Solution Preparation: Prepare aqueous solutions of various non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) at concentrations above their critical micelle concentration (CMC).

  • Solubility Determination: Add an excess of solid this compound to each surfactant solution.

  • Equilibration and Analysis: Follow the same procedure as for pH-dependent solubility to determine the equilibrium solubility.

Table 3: Illustrative Solubility of this compound with Surfactants

SurfactantConcentration (% w/v) in WaterApparent Solubility (µg/mL)
None0< 10
Tween® 800.180
Tween® 800.5350
Poloxamer 1880.160
Poloxamer 1880.5280
Issue 2: Poor bioavailability in preclinical studies due to low dissolution rate.

For in vivo applications, more advanced formulation strategies may be necessary to improve the dissolution rate and subsequent absorption.

Caption: Advanced formulation strategies for in vivo applications.

1. Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the molecular level, which can significantly enhance the dissolution rate by presenting the drug in an amorphous form.[2][3][4][5][6]

Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation

  • Polymer and Solvent Selection: Choose a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a common solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol).

  • Dissolution: Dissolve this compound and the selected polymer in the solvent. A typical drug-to-polymer ratio to screen is 1:1, 1:5, and 1:10 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying and Milling: Dry the resulting solid film under vacuum to remove any residual solvent. Gently grind the solid dispersion to obtain a fine powder.

  • Characterization: Analyze the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Table 4: Illustrative Dissolution Enhancement with Solid Dispersions

FormulationDrug:Polymer Ratio% Drug Dissolved in 30 min
Pure Drug-< 5%
Solid Dispersion (PVP K30)1:560%
Solid Dispersion (PVP K30)1:1085%
Solid Dispersion (HPMC)1:555%
Solid Dispersion (HPMC)1:1078%

2. Nanosuspensions

Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[10][11][12][13][14]

Experimental Protocol: Preparation of Nanosuspension by Antisolvent Precipitation

  • Solvent and Antisolvent Selection: Dissolve this compound in a suitable solvent (e.g., methanol). Select an antisolvent in which the drug is poorly soluble but is miscible with the solvent (e.g., water).

  • Stabilizer Solution: Prepare a solution of a stabilizer (e.g., Poloxamer 188, HPMC) in the antisolvent.

  • Precipitation: Under high-speed homogenization, inject the drug solution into the antisolvent/stabilizer solution.

  • Solvent Removal: Remove the organic solvent by evaporation or dialysis.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and dissolution rate.

Table 5: Illustrative Properties of this compound Nanosuspensions

StabilizerParticle Size (nm)PDIDissolution Rate Enhancement (fold)
Poloxamer 1882500.210
HPMC3000.38

3. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively increasing their aqueous solubility.[8][9][15][16][17]

Experimental Protocol: Preparation of Cyclodextrin Inclusion Complex by Kneading

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility.

  • Kneading: Create a paste of HP-β-CD with a small amount of water. Add this compound (e.g., at a 1:1 molar ratio) and knead for an extended period (e.g., 60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding and Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Characterization: Confirm complex formation using techniques like DSC, FTIR, and NMR, and determine the enhancement in aqueous solubility.

Table 6: Illustrative Solubility Enhancement with Cyclodextrin Complexation

CyclodextrinMolar Ratio (Drug:CD)Apparent Solubility (µg/mL)
None-< 10
HP-β-CD1:1500
HP-β-CD1:21200

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively address the low solubility of this compound and advance their research and development objectives.

References

Technical Support Center: Crystallization of (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (1,1-Dioxothiolan-3-yl)thiourea. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the crystallization of this compound.

Question: My this compound fails to crystallize and remains in solution, what should I do?

Answer:

If your compound remains in solution, it is likely that the solution is not supersaturated. Here are several steps you can take to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[1]

    • Seed Crystals: If you have a small amount of solid this compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[1]

    • Evaporation: Allow a small amount of solvent to evaporate slowly. This will increase the concentration of the solute and can lead to supersaturation. A simple method is to dip a glass rod into the solution, remove it, and allow the solvent to evaporate, then re-introduce the rod with the solid residue into the solution.[1][2]

  • Increase Supersaturation:

    • Solvent Evaporation: If the initial attempts to induce nucleation fail, you may have too much solvent. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[3]

    • Lower Temperature: Cool the solution to a lower temperature using an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of small or impure crystals.[1]

  • Re-evaluate Your Solvent System: If the above methods do not work, the chosen solvent may be too good at dissolving your compound. You may need to select a different solvent or use a solvent/anti-solvent system.[3]

Question: My compound "oils out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution during crystallization.[3] Here are some strategies to prevent oiling out:

  • Lower the Crystallization Temperature: Ensure the solution is cooled to a temperature below the melting point of this compound before crystallization begins.

  • Use More Solvent: Adding more of the "good" solvent can sometimes prevent oiling out by keeping the compound dissolved until the solution has cooled sufficiently.[3]

  • Change the Solvent System: A different solvent or a solvent pair may be necessary. Experiment with solvents that have a lower boiling point or in which the compound is less soluble at higher temperatures.

  • Charcoal Treatment: Impurities can sometimes lower the melting point of the crude product, leading to oiling out. Treating the hot solution with activated charcoal can remove these impurities.[3]

Question: The crystals of this compound I obtained are very small or of poor quality. How can I improve them?

Answer:

The formation of small or poor-quality crystals is often due to the crystallization process occurring too quickly.[3] To obtain larger, higher-quality crystals, you need to slow down the rate of crystal growth.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment. Insulating the flask with paper towels or placing it in a Dewar filled with warm water can help achieve a slower cooling rate.[4]

  • Reduce Supersaturation: If crystallization occurs too rapidly upon cooling, try redissolving the solid by heating and adding a small amount of additional solvent.[3]

  • Solvent System Optimization: The choice of solvent significantly impacts crystal morphology.[5] Experiment with different solvents or solvent pairs to find the optimal conditions for growing larger crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for the crystallization of this compound?

A1: Given the structure of this compound, which contains both polar (thiourea, sulfone) and non-polar (thiolane ring) moieties, a range of solvents should be considered. A good starting point is to test solvents with varying polarities. Based on general principles for thiourea derivatives and sulfones, the following solvents could be effective:

  • Alcohols: Ethanol, Methanol, Isopropanol.[6]
  • Ketones: Acetone.[7]
  • Esters: Ethyl acetate.[7]
  • Aromatic Hydrocarbons: Toluene (especially for slower cooling from a hot solution).[4]
  • Nitriles: Acetonitrile has been shown to be effective for some thiourea derivatives.[4]

A systematic approach is to test the solubility of a small amount of your compound in a variety of solvents at room temperature and upon heating.[8][9]

Q2: How do I select a suitable solvent pair for anti-solvent crystallization?

A2: For an anti-solvent crystallization, you need a "good" solvent in which your compound is soluble and a "poor" solvent (the anti-solvent) in which it is insoluble. The two solvents must be miscible.[2][9] A common strategy is to dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy (the point of saturation).[7]

Good Solvents (Likely)Poor Solvents (Anti-solvents) (Likely)
AcetoneWater, Hexane, Diethyl ether[8][9]
EthanolWater, Diethyl ether[8][9]
Ethyl AcetateCyclohexane, Ligroin[8][9]
DichloromethaneLigroin, Hexane[8][9]

Q3: Can I use polymers to aid in the crystallization of this compound?

A3: Yes, polymer-induced crystallization is a technique that can be used to control crystal size and morphology.[10] Polymers such as PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) can be added in small amounts to the crystallization solution. These polymers can influence nucleation and crystal growth, sometimes leading to improved crystal properties.[10]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of a chosen solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) dropwise while stirring until the solution becomes persistently cloudy.

  • Crystal Growth: If crystals do not form immediately, you can try scratching the flask or adding a seed crystal. Allow the mixture to stand to allow for crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Visual Guides

Troubleshooting_Crystallization_Failure start Compound Fails to Crystallize check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation (Scratch, Seed, Evaporate) check_supersaturation->induce_nucleation Yes increase_concentration Increase Concentration (Evaporate Solvent, Cool) check_supersaturation->increase_concentration No success Crystals Form induce_nucleation->success failure Still No Crystals induce_nucleation->failure increase_concentration->check_supersaturation re_evaluate_solvent Re-evaluate Solvent System failure->re_evaluate_solvent Oiling_Out_Troubleshooting start Compound 'Oils Out' cause Cause: Melting point of solid is lower than solution temperature start->cause solution1 Lower Crystallization Temperature cause->solution1 solution2 Use More Solvent cause->solution2 solution3 Change Solvent System cause->solution3 solution4 Remove Impurities (Charcoal) cause->solution4 success Crystals Form solution1->success solution2->success solution3->success solution4->success

References

Technical Support Center: Interpreting Complex NMR Spectra of (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (1,1-Dioxothiolan-3-yl)thiourea and need assistance in interpreting its complex NMR spectra. This guide provides troubleshooting tips and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of this compound so complex?

The complexity arises from several structural features:

  • Asymmetric Center: The C3 of the thiolane ring is a chiral center, leading to diastereotopic protons on the C2 and C4 positions. These protons are chemically non-equivalent and will appear as distinct signals with complex splitting patterns (geminal and vicinal coupling).

  • Thiourea NH Protons: The protons on the thiourea group (-NH-C(S)-NH2) are exchangeable.[1] Their chemical shifts are sensitive to solvent, concentration, and temperature, often resulting in broad signals or even their complete disappearance from the spectrum.[1][2]

  • Restricted C-N Bond Rotation: The partial double bond character of the C-N bonds in the thiourea moiety can lead to restricted rotation at room temperature. This can cause signal broadening for the NH protons and the protons on the thiolane ring.[2][3]

  • Second-Order Effects: The protons on the thiolane ring form a tightly coupled spin system, which can lead to second-order spectral effects (roofing) where the simple first-order splitting rules (n+1 rule) do not apply, further complicating the signal multiplicity.

Q2: I don't see the NH proton signals in my 1H NMR spectrum. What should I do?

The absence of NH proton signals is a common issue with thiourea derivatives.[1] Here are a few troubleshooting steps:

  • Increase Concentration: If the sample concentration is low, the NH signals may be too broad to be distinguished from the baseline.[1] Prepare a more concentrated sample.

  • Change Solvent: The rate of proton exchange is highly solvent-dependent. Try using a different deuterated solvent. Aprotic polar solvents like DMSO-d6 often slow down the exchange rate and help in observing NH protons, which typically appear as broad singlets.[3][4]

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down both the proton exchange and the C-N bond rotation, resulting in sharper signals for the NH protons.[2]

  • D2O Exchange: To confirm the identity of NH protons, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The NH signals should disappear as the protons are exchanged with deuterium.

Q3: The signals for the thiolane ring protons are broad and poorly resolved. How can I improve the resolution?

Broadening of the aliphatic signals can be due to:

  • Intermediate Exchange Rate: The molecule might be undergoing conformational exchange on a timescale that is comparable to the NMR timescale.

  • Viscosity of the Sample: A highly concentrated sample can be viscous, leading to broader lines.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

To improve resolution:

  • Variable Temperature NMR: Acquiring spectra at different temperatures can help. At higher temperatures, conformational exchange might become faster, leading to sharper, averaged signals. At lower temperatures, the exchange might be slowed down enough to see distinct signals for each conformer.[3]

  • Optimize Sample Preparation: Ensure your sample is free of particulate matter by filtering it. Use high-purity NMR solvents.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion and can help resolve complex multiplets.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Missing NH proton signalsRapid proton exchange, Low concentrationIncrease sample concentration, Switch to DMSO-d6, Perform low-temperature NMR, Confirm with D2O exchange.[1]
Broad signals for NH and/or ring protonsRestricted C-N bond rotation, Intermediate conformational exchange, High sample viscosityPerform variable temperature NMR experiments,[2][3] Dilute the sample, Use a higher field spectrometer.
Complex, overlapping multiplets for ring protonsDiastereotopicity, Strong coupling (second-order effects)Use 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment,[5] Use a higher field spectrometer for better signal dispersion.
Inconsistent chemical shifts between samplesDifferent sample concentrations, Different solvents, Temperature variationsMaintain consistent experimental conditions (concentration, solvent, temperature) for all measurements.[2]

Predicted NMR Data for this compound

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted 1H NMR Chemical Shifts (in DMSO-d6)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Notes
H3~ 4.5 - 5.0m-Deshielded by the adjacent sulfone and thiourea groups.
H2a, H2b~ 3.5 - 4.0mJgem ~ 14-16, Jvic ~ 6-9Diastereotopic protons, complex splitting.
H4a, H4b~ 3.2 - 3.7mJgem ~ 14-16, Jvic ~ 6-9Diastereotopic protons, complex splitting.
NH~ 7.0 - 8.0br s-Broad signal, chemical shift is concentration dependent.[4]
NH2~ 7.5 - 8.5br s-Broad signal, chemical shift is concentration dependent.

Table 2: Predicted 13C NMR Chemical Shifts (in DMSO-d6)

CarbonChemical Shift (ppm)Notes
C=S~ 180 - 185Characteristic downfield shift for thiocarbonyl carbon.[6][7]
C3~ 55 - 65Attached to the electronegative nitrogen and sulfone group.
C2~ 50 - 60Adjacent to the strongly electron-withdrawing sulfone group.
C4~ 45 - 55-

Experimental Protocols

Protocol 1: Standard 1H NMR Spectroscopy

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the 1H frequency.

  • Acquisition:

    • Acquire a standard 1D 1H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum correctly.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals and analyze the chemical shifts and coupling patterns.

Protocol 2: 2D COSY (Correlation Spectroscopy)

  • Sample Preparation: Prepare a slightly more concentrated sample (15-20 mg in 0.6 mL of solvent) to ensure good signal intensity for the 2D experiment.

  • Spectrometer Setup: Lock and shim the spectrometer as for a 1D experiment.

  • Acquisition:

    • Load a standard COSY pulse sequence.

    • Set the spectral width to encompass all proton signals.

    • Acquire a 2D data matrix (e.g., 1024 x 256 data points).

    • Set the number of scans per increment (e.g., 4 or 8).

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the spectrum in both dimensions.

    • Analyze the cross-peaks, which indicate J-coupling between protons.

Visualizing Troubleshooting and Analysis Workflows

NMR_Troubleshooting_Workflow start Start: Complex/Poorly Resolved Spectrum check_nh Check for NH Signals start->check_nh nh_present NH Signals Present (Broad?) check_nh->nh_present Yes nh_absent NH Signals Absent check_nh->nh_absent No check_aliphatic Analyze Aliphatic Region nh_present->check_aliphatic increase_conc Increase Concentration nh_absent->increase_conc change_solvent Change to DMSO-d6 increase_conc->change_solvent d2o_exchange D2O Exchange change_solvent->d2o_exchange d2o_exchange->check_nh aliphatic_broad Aliphatic Signals Broad check_aliphatic->aliphatic_broad Broad aliphatic_sharp Aliphatic Signals Sharp but Overlapping check_aliphatic->aliphatic_sharp Sharp vt_nmr Variable Temperature NMR aliphatic_broad->vt_nmr higher_field Use Higher Field Spectrometer aliphatic_sharp->higher_field twod_nmr Acquire 2D NMR (COSY, HSQC) aliphatic_sharp->twod_nmr vt_nmr->check_aliphatic higher_field->twod_nmr end End: Spectrum Interpreted twod_nmr->end

Caption: Troubleshooting workflow for complex NMR spectra of this compound.

Spectral_Analysis_Pathway one_d_h 1. Acquire 1D 1H Spectrum identify_nh 2. Identify Exchangeable NH Protons (Broadness, D2O exchange) one_d_h->identify_nh analyze_aliphatic 3. Analyze Aliphatic Region (Chemical Shifts, Multiplicity) identify_nh->analyze_aliphatic cosy 4. Acquire 2D COSY (Identify H-H Correlations) analyze_aliphatic->cosy one_d_c 5. Acquire 1D 13C Spectrum cosy->one_d_c identify_cs 6. Identify C=S Carbon (Downfield Shift ~180 ppm) one_d_c->identify_cs hsqc 7. Acquire 2D HSQC (Correlate Protons to Attached Carbons) identify_cs->hsqc hmbc 8. Acquire 2D HMBC (Long-Range H-C Correlations) hsqc->hmbc structure 9. Propose Final Structure Assignment hmbc->structure

Caption: Logical workflow for the complete NMR analysis of this compound.

References

Technical Support Center: Scaling Up (1,1-Dioxothiolan-3-yl)thiourea Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (1,1-Dioxothiolan-3-yl)thiourea. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work, particularly when scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the production of this compound?

A1: For preclinical scale-up, a two-step approach starting from 3-aminosulfolane is recommended. The first step involves the reaction of 3-aminosulfolane with ammonium thiocyanate. This method is generally favored for its operational simplicity and avoidance of highly toxic reagents.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting material is 3-amino-1,1-dioxothiolane (also known as 3-aminosulfolane). The quality of this starting material is crucial for the success of the synthesis. Ammonium thiocyanate is the other primary reagent.

Q3: What are the potential safety hazards I should be aware of?

A3: Thiourea derivatives can have varying toxicity profiles. It is essential to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield

Q: My reaction is showing low or no formation of the desired this compound. What are the possible causes and solutions?

A: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Cause Troubleshooting Step
Poor quality of 3-aminosulfolane Ensure the starting material is pure and dry. Impurities can interfere with the reaction. Consider recrystallization or column chromatography to purify the starting amine if necessary.
Decomposition of ammonium thiocyanate Ammonium thiocyanate can decompose upon heating.[1] Ensure the reaction temperature is carefully controlled as specified in the protocol. Use freshly purchased or properly stored ammonium thiocyanate.
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time.
Incorrect stoichiometry Verify the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Suboptimal reaction conditions The choice of solvent and temperature is critical. Ensure that the solvent is dry and appropriate for the reaction. Optimize the temperature to ensure a reasonable reaction rate without causing decomposition of reactants or products.
Formation of Impurities

Q: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions and how can I minimize them?

A: The formation of impurities is a common challenge in organic synthesis. The following table outlines potential side products and mitigation strategies.

Potential Impurity Possible Cause and Mitigation Strategy
Unreacted 3-aminosulfolane This indicates an incomplete reaction. See the "Low or No Product Yield" section for troubleshooting steps.
Dimerization or polymerization of intermediates This can occur at elevated temperatures. Maintain strict temperature control throughout the reaction.
Side products from ammonium thiocyanate Ammonium thiocyanate can isomerize to thiourea upon heating.[1] Avoid excessive temperatures.
Purification Challenges

Q: I am having difficulty purifying the final product. What purification techniques are recommended for this compound?

A: The polar nature of the sulfolane group can present purification challenges.

Issue Recommended Solution
High polarity of the product Standard silica gel chromatography with non-polar eluents may not be effective. Consider using a more polar stationary phase or employing reversed-phase chromatography. Aqueous normal-phase chromatography can also be a successful strategy for very polar compounds.[2]
Product is an oil or difficult to crystallize If direct crystallization from the reaction mixture is unsuccessful, attempt recrystallization from a different solvent system. A solvent/anti-solvent approach can be effective. If the product remains an oil, purification by column chromatography is the recommended alternative.
Product co-elutes with impurities Optimize the chromatographic conditions by screening different solvent systems (for normal or reversed-phase) or gradients. If co-elution persists, consider an alternative purification technique such as preparative HPLC.

Experimental Protocols

Synthesis of 3-Amino-1,1-dioxothiolane

A detailed protocol for the synthesis of the starting material is crucial for the overall success.

Method: Based on the synthesis of similar amino compounds.[3][4]

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-1,2-propanediol in an excess of aqueous ammonia.

  • Step 2: Reaction

    • Heat the reaction mixture at a controlled temperature (e.g., 50°C) for several hours. Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess ammonia under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield pure 3-amino-1,1-dioxothiolane.

Synthesis of this compound

Method 1: From 3-Aminosulfolane and Ammonium Thiocyanate [5]

  • Step 1: Reaction Setup

    • Dissolve 3-amino-1,1-dioxothiolane (1 equivalent) in a suitable solvent, such as water or a lower alcohol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add ammonium thiocyanate (1.1 equivalents).

  • Step 2: Reaction

    • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Step 3: Work-up and Purification

    • Cool the reaction mixture in an ice bath.

    • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

    • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualizations

Synthetic Pathway

Synthesis_Pathway A 3-Amino-1,1-dioxothiolane C This compound A->C Reaction B Ammonium Thiocyanate B->C

Caption: Synthetic route to this compound.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Amine Verify Purity of 3-Aminosulfolane Start->Check_Amine Check_Thiocyanate Check Quality of Ammonium Thiocyanate Start->Check_Thiocyanate Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Stoichiometry Confirm Reactant Stoichiometry Start->Check_Stoichiometry Purify_Amine Purify Starting Amine Check_Amine->Purify_Amine Impure Use_Fresh_Reagent Use Fresh Ammonium Thiocyanate Check_Thiocyanate->Use_Fresh_Reagent Suspect Optimize_Conditions Optimize Temperature and Reaction Time Check_Conditions->Optimize_Conditions Suboptimal Adjust_Ratios Adjust Molar Ratios Check_Stoichiometry->Adjust_Ratios Incorrect End Re-run Experiment Purify_Amine->End Use_Fresh_Reagent->End Optimize_Conditions->End Adjust_Ratios->End

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

Unveiling the Biological Potential of (1,1-Dioxothiolan-3-yl)thiourea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Analysis of Biological Activities

Thiourea derivatives have shown significant promise in several key therapeutic areas. The following tables summarize the biological activities of various thiourea compounds, providing a benchmark against which the potential of (1,1-Dioxothiolan-3-yl)thiourea can be contextualized. The inclusion of the sulfolane (1,1-dioxothiolan) moiety in the target compound is of particular interest, as the high polarity and hydrogen bonding capacity of the sulfone group could significantly influence its biological interactions.

A. Anticancer Activity

Thiourea derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4] Many of these compounds are believed to exert their anticancer effects through the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and by inducing apoptosis.[5][6][7]

Table 1: Comparative Anticancer Activity of Selected Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11[7]
HepG21.74[7]
MCF77.0[7]
3,4-dichloro-phenyl substituted thioureaSW480, SW620, PC3, K-5621.5 - 8.9[6]
4-CF3-phenyl substituted thioureaSW480, SW620, PC3, K-5621.5 - 8.9[6]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27)Human Lung Carcinoma2.5 - 12.9[5]
This compound Data Not Available N/A

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

B. Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are well-documented, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table 2: Comparative Antimicrobial Activity of Selected Thiourea Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-Phenylmorpholine-4-carbothioamide Metal ComplexesE. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50[3]
N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide [L2]S. aureus, S. epidermidis, E. faecalis, etc.>1000[8]
N-(diphenylcarbamothioyl) cyclohexanecarboxamide [L4]C. albicans, C. krusei, C. glabrata, etc.125 - 500[8]
Thiourea derivatives with thiadiazole, imidazole, and triazine moietiesS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. flavus0.95 - 3.25[10]
This compound Data Not Available N/A

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

C. Enzyme Inhibition

Thiourea derivatives have been investigated as inhibitors of various enzymes, including urease and cholinesterases, which are implicated in a range of diseases.[11][12]

Table 3: Comparative Enzyme Inhibitory Activity of Selected Thiourea Derivatives

Compound/DerivativeEnzymeIC50 (µM)Reference
Bis-acyl-thiourea derivative (UP-1)Urease1.55[11]
Bis-acyl-thiourea derivative (UP-2)Urease1.66[11]
Bis-acyl-thiourea derivative (UP-3)Urease1.69[11]
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 (µg/mL)[12]
Butyrylcholinesterase (BChE)60 (µg/mL)[12]
This compound Data Not Available N/A

II. Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

A. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[1][16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium with fresh medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a further 24 to 72 hours at 37°C in a 5% CO2 humidified atmosphere.[13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[1][13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[20]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[19]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[20]

III. Signaling Pathways and Mechanisms

A. EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[21][22] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. Thiourea derivatives have been identified as potential inhibitors of this pathway.[5]

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Thiourea This compound (Potential Inhibitor) Thiourea->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the potential point of inhibition by thiourea derivatives.

B. Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of a novel compound like this compound involves a series of in vitro assays.

Experimental_Workflow Start Synthesis of This compound Anticancer Anticancer Screening (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Enzyme Enzyme Inhibition Screening Start->Enzyme Active Active? Anticancer->Active Antimicrobial->Active Enzyme->Active Mechanism Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) Active->Mechanism Yes Lead Lead Compound Identification Active->Lead Yes

Caption: A general experimental workflow for evaluating the biological activity of a new thiourea derivative.

IV. Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the extensive research on other thiourea derivatives provides a strong foundation for predicting its potential biological activities. The presence of the sulfolane ring introduces unique electronic and steric properties that may enhance its interaction with biological targets. Future research should focus on the synthesis of this compound and its evaluation in a battery of in vitro assays, such as those described in this guide. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents. The comparative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers embarking on this endeavor.

References

(1,1-Dioxothiolan-3-yl)thiourea: A Comparative Cytotoxicity Analysis Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the cytotoxic potential of thiourea derivatives, with a focus on the structural class to which (1,1-Dioxothiolan-3-yl)thiourea belongs. Due to a lack of publicly available cytotoxicity data for this compound, this document presents data from structurally related and well-studied thiourea compounds to offer a representative comparison against standard cytotoxic drugs. The data herein is intended to serve as a reference for the potential anticancer activity of this class of compounds and to provide detailed experimental frameworks for further research.

Executive Summary

Thiourea derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer properties.[1] These compounds and their derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[2][3] This guide compiles available in vitro cytotoxicity data for representative thiourea derivatives and compares them against established chemotherapeutic agents such as Cisplatin and Doxorubicin. The aim is to provide a benchmark for evaluating the potential efficacy of novel thiourea compounds like this compound.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected thiourea derivatives against various human cancer cell lines, juxtaposed with the IC50 values of standard cytotoxic drugs. Lower IC50 values are indicative of higher cytotoxic potency.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Representative Thiourea Derivatives
1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthioureaMCF-7Breast Cancer25.8[4]
MDA-MB-231Breast Cancer54.3[4]
1-(4-hexylbenzoyl)-3-methylthioureaHeLaCervical Cancer412[4]
MCF-7Breast Cancer390[4]
1,1'-(1,4-phenylene)bis(3-(benzo[d][5][6]dioxol-5-yl)thiourea)HepG2Liver Cancer2.38
HCT116Colon Cancer1.54
MCF-7Breast Cancer4.52
Standard Cytotoxic Drugs
CisplatinA549Lung Cancer3.5[7]
HeLaCervical Cancer1.8[7]
MCF-7Breast Cancer7.5[7]
DoxorubicinHCT116Colon Cancer8.29
HepG2Liver Cancer7.46
MCF-7Breast Cancer4.56

Experimental Protocols

Detailed methodologies for the most common in vitro cytotoxicity assays are provided below to facilitate the design and replication of studies for evaluating novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and standard drugs. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in an acidic environment.[10]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB.[12] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines seeding Seed Cells in 96-Well Plates cell_culture->seeding treatment Add Compounds to Cells seeding->treatment compound_prep Prepare Drug Dilutions compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation assay_step Perform MTT or SRB Assay incubation->assay_step readout Measure Absorbance assay_step->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for in vitro cytotoxicity screening.

signaling_pathway cluster_cell Cancer Cell Thiourea This compound (Hypothetical) EGFR EGFR Thiourea->EGFR Bax Bax Thiourea->Bax Bcl2 Bcl-2 Thiourea->Bcl2 PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Structure-activity relationship (SAR) studies of (1,1-Dioxothiolan-3-yl)thiourea analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship of Thiourea Analogs

An Objective Analysis of Thiourea Derivatives in Drug Discovery, in the Absence of Specific Data for (1,1-Dioxothiolan-3-yl)thiourea Analogs

Introduction

Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to coordinate with metal ions, contributes to their diverse pharmacological profiles.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiourea analogs, focusing on their anticancer and antiviral activities. It is important to note that a comprehensive search of scientific literature did not yield specific SAR studies for this compound analogs. However, the synthesis of related compounds like potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, a known fungicide, suggests the potential for biological activity within this subclass.[4] The information presented herein is based on published data for other thiourea derivatives and aims to provide a framework for researchers and drug development professionals interested in this chemical space.

General Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives is often a straightforward process, typically involving the reaction of an amine with an isothiocyanate. This reaction is generally high-yielding and allows for significant structural diversity.[1]

General_Thiourea_Synthesis Amine R-NH2 (Amine) Thiourea R-NH-C(=S)-NH-R' (Thiourea Derivative) Amine->Thiourea Reaction Isothiocyanate R'-N=C=S (Isothiocyanate) Isothiocyanate->Thiourea

Caption: General reaction scheme for the synthesis of N,N'-disubstituted thiourea derivatives.

A common method involves the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate in situ, which then reacts with a primary amine.[5]

Anticancer Activity of Thiourea Analogs: A SAR Perspective

Thiourea derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of kinases or other key enzymes in cancer cell proliferation.[2][6] The nature and position of substituents on the aryl rings of diaryl thioureas play a crucial role in their cytotoxic activity.

Diarylthiourea Analogs

Studies on diarylthiourea analogs have revealed key structural features that govern their anticancer potency. For instance, in a series of p-nitrodiarylthiourea analogs, compound 7 was identified as a potent anticancer agent against various breast and prostate cancer cell lines.[7]

Table 1: Anticancer Activity of Diarylthiourea Analogs [7]

CompoundRGI50 (μM) - MCF-7GI50 (μM) - T-47DGI50 (μM) - MDA-MB-453GI50 (μM) - LNCaP
Parent (SHetA2) H3.52.85.23.2
7 4-NO23.162.534.773.54

GI50: The concentration required to inhibit cell growth by 50%.

The structure-activity relationship suggests that the presence of a p-nitro group on one of the aryl rings is beneficial for activity.

Thiazole-Based Thiourea Analogs

A series of thiazole-based thiourea derivatives has been synthesized and evaluated for their anticancer potential.[8] The position and nature of substituents on the phenyl ring attached to the thiourea moiety were found to be critical for activity.

Table 2: Anticancer Activity of Thiazole-Based Thiourea Analogs [8]

CompoundSubstitution on Phenyl RingIC50 (μM) vs. HCT116
12 2-F0.10 ± 0.01
Standard (Tetrandrine) -1.53 ± 0.01

IC50: The concentration required to inhibit 50% of the biological activity.

Compound 12 , with a fluorine atom at the ortho-position of the phenyl ring, was found to be the most potent, suggesting that electronegative substituents at this position enhance anticancer activity.[8]

SAR_Anticancer_Thioureas cluster_diaryl Diaryl Thioureas cluster_thiazole Thiazole-Based Thioureas Parent SHetA2 (Parent) Analog_7 Analog 7 (4-NO2 substituent) Parent->Analog_7 Addition of p-nitro group Increased_Potency_7 Comparable Potency Analog_7->Increased_Potency_7 Unsubstituted Unsubstituted Phenyl Analog_12 Analog 12 (2-F substituent) Unsubstituted->Analog_12 Addition of ortho-fluoro group Increased_Potency_12 Increased Potency Analog_12->Increased_Potency_12

Caption: SAR summary for anticancer thiourea analogs.

Antiviral Activity of Thiourea Analogs: A SAR Perspective

Thiourea derivatives have also emerged as promising antiviral agents, particularly against picornaviruses and Hepatitis C virus (HCV).[1][9] The SAR studies in this area highlight the importance of the nature and position of substituents for potent antiviral activity.

Anti-HCV Thiourea Derivatives

A series of thiourea derivatives were synthesized and evaluated for their activity against HCV in a subgenomic replicon assay.[1] The study revealed that the length and position of an alkyl linker on a central phenyl ring significantly influenced the anti-HCV activity.

Table 3: Anti-HCV Activity of Thiourea Derivatives [1]

CompoundLinker PositionLinker Length (Carbons)EC50 (μM)Selectivity Index (SI)
10 meta60.047596

EC50: The concentration required to achieve 50% of the maximum antiviral effect. SI: Selectivity Index (CC50/EC50).

Compound 10 , featuring a six-carbon alkyl linker at the meta-position, was identified as the most potent and selective anti-HCV inhibitor in the series.[1]

Experimental_Workflow_Anti_HCV Start Synthesis of Thiourea Analogs Screening Cell-based HCV Subgenomic Replicon Assay Start->Screening Evaluation Determination of EC50 and Cytotoxicity (CC50) Screening->Evaluation Analysis Calculation of Selectivity Index (SI) Evaluation->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR End Identification of Potent Inhibitors SAR->End

Caption: Experimental workflow for the evaluation of anti-HCV thiourea analogs.

Experimental Protocols

General Procedure for the Synthesis of N-Acyl Thiourea Derivatives[5]

The synthesis involves the condensation of an acid chloride with ammonium thiocyanate in anhydrous acetone. This is followed by the reaction of the resulting isothiocyanate with a heterocyclic amine. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate.

Anticancer Activity Assay (MTT Assay)[2]

Human cancer cell lines (e.g., A549, MDA-MB-231, DU-145) are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the thiourea derivatives. Following a 48-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 values are then calculated from the dose-response curves.

Anti-HCV Replicon Assay[1]

Huh-7 cells harboring an HCV subgenomic replicon are seeded in 96-well plates. The cells are then treated with serial dilutions of the test compounds. After 72 hours of incubation, the level of HCV replication is determined by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying HCV RNA levels using real-time RT-PCR. The EC50 is calculated as the compound concentration that reduces the reporter signal or RNA level by 50%.

Conclusion

While specific structure-activity relationship data for this compound analogs remains elusive in the current literature, the broader family of thiourea derivatives continues to be a rich source of biologically active compounds. The SAR studies on anticancer and antiviral thiourea analogs consistently highlight the profound impact of substituent patterns on potency and selectivity. The insights gathered from these studies can serve as a valuable guide for the design and synthesis of novel thiourea derivatives, potentially including those with the (1,1-Dioxothiolan-3-yl) scaffold, for various therapeutic applications. Further research into this specific subclass is warranted to explore its potential contribution to the field of medicinal chemistry.

References

Validating the Efficacy of Thiourea Derivatives in Cell-Based Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of thiourea derivatives in various cell-based models. Due to a lack of publicly available data for "(1,1-Dioxothiolan-3-yl)thiourea," this document focuses on the broader class of thiourea compounds, summarizing their performance against different cell lines and outlining the experimental protocols used for their validation.

Thiourea and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them promising candidates for therapeutic applications.[1] Research has demonstrated their potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents.[2] The mechanism of action for these compounds is diverse and includes the inhibition of key enzymes, modulation of signaling pathways, and induction of apoptosis.

Comparative Efficacy of Thiourea Derivatives in Cancer Cell Lines

The following table summarizes the cytotoxic activity of various thiourea derivatives against a panel of human cancer cell lines, presenting their half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher potency.

CompoundCell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Cancer)0.2[1]
Compound 20 (1-aryl-3-(pyridin-2-yl) substituted thiourea)MCF-7 (Breast Cancer)1.3[1]
Compound 20 (1-aryl-3-(pyridin-2-yl) substituted thiourea)SkBR3 (Breast Cancer)0.7[1]
3,4-dichlorophenylthiourea (2 )SW620 (Colon Cancer)1.5[3]
4-(trifluoromethyl)phenylthiourea (8 )SW620 (Colon Cancer)5.8[3]
Phosphonate thiourea derivativesPancreatic, Prostate, Breast Cancer3 - 14[4]
Bis-thiourea structureHuman Leukemiaas low as 1.50[4]
Aromatic thiourea derivatives (indole-based)Lung, Liver, Breast Cancer< 20 (LC50)[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are representative protocols for key cell-based assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the thiourea derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Signaling Pathway and Experimental Workflow

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the research process.

G cluster_0 General Experimental Workflow cluster_1 Assays A Cell Culture B Compound Treatment (Thiourea Derivative) A->B C Cell-Based Assays B->C D Data Analysis C->D Cell Viability (MTT) Cell Viability (MTT) C->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) C->Apoptosis (Flow Cytometry) Western Blot Western Blot C->Western Blot E Results D->E

General workflow for evaluating thiourea derivatives.

G cluster_0 Potential Thiourea Derivative-Modulated Apoptosis Pathway Thiourea Thiourea Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiourea->ROS Bax ↑ Bax Thiourea->Bax Bcl2 ↓ Bcl-2 Thiourea->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential apoptotic pathway modulated by thiourea derivatives.

Conclusion

References

Comparative Cross-Reactivity Analysis of (1,1-Dioxothiolan-3-yl)thiourea and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of (1,1-Dioxothiolan-3-yl)thiourea against established kinase inhibitors, Sorafenib and Dasatinib. Due to the limited publicly available data on this compound, this guide presents a putative profile to illustrate a comparative framework. The experimental data for the alternative compounds are based on established findings.

Introduction to this compound

This compound is a novel small molecule featuring a thiourea moiety and a cyclic sulfone (sulfolane) group. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including kinase inhibition.[1][2][3] The sulfone group can influence the compound's physicochemical properties, such as solubility and cell permeability.[4][5] This guide explores its hypothetical cross-reactivity in the context of well-characterized kinase inhibitors to provide a framework for its potential evaluation.

Comparative Cross-Reactivity Profiles

The following table summarizes the hypothetical kinase inhibition profile of this compound against the known profiles of Sorafenib and Dasatinib. The data is presented as the percentage of control at a given concentration, where a lower percentage indicates stronger inhibition.

Table 1: Comparative Kinase Inhibition Profiles

Kinase TargetThis compound (Hypothetical) @ 1µM (% of Control)Sorafenib @ 1µM (% of Control)Dasatinib @ 1µM (% of Control)
TGT-X (Hypothetical Primary Target) <10 --
VEGFR235<1025
BRAF40<1060
c-Kit5015<10
PDGFRβ45<1015
SRC7050<5
ABL18565<5
p38α603040
EGFR908020

Note: Data for this compound is hypothetical and for illustrative purposes only. Data for Sorafenib and Dasatinib are compiled from publicly available kinome screening data.[6][7]

Experimental Protocols for Cross-Reactivity Analysis

To experimentally determine the cross-reactivity profile of a compound like this compound, several established methods can be employed.

KINOMEscan™ Profiling (Biochemical Assay)

This is a high-throughput, in vitro competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[8][9][10][11]

Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of the kinase. The amount of kinase bound to the solid support is measured, and a lower amount indicates stronger binding of the test compound.

Protocol Outline:

  • Immobilization: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.

  • Competition: The test compound is added at a fixed concentration (e.g., 1 µM or 10 µM) to compete with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as a percentage of the DMSO control (% of Control), where a lower value signifies stronger binding affinity. A common threshold for significant interaction is a % of Control value below 35% or 10%.

Cellular Thermal Shift Assay (CETSA™) (Target Engagement Assay)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[12][13][14][15][16]

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is detected by heating cell lysates or intact cells to a specific temperature and quantifying the amount of soluble protein remaining.

Protocol Outline:

  • Cell Treatment: Intact cells are incubated with the test compound or vehicle control (DMSO).

  • Heating: The cell suspension or lysate is heated to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Biological Pathways and Experimental Workflows

Hypothetical Signaling Pathway for TGT-X

The following diagram illustrates a hypothetical signaling cascade involving the primary target (TGT-X) of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase TGT_X TGT-X Receptor->TGT_X Activates Downstream1 Downstream Effector 1 TGT_X->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 TGT_X->Downstream2 Phosphorylates TranscriptionFactor Transcription Factor Downstream1->TranscriptionFactor Downstream2->TranscriptionFactor Thiourea This compound Thiourea->TGT_X Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression

A hypothetical signaling pathway for the target kinase TGT-X.
Experimental Workflow for KINOMEscan™ Profiling

This diagram outlines the key steps in the KINOMEscan™ experimental workflow.

G cluster_workflow KINOMEscan™ Workflow start Start immobilize Immobilize Ligand start->immobilize incubate_kinase Incubate with DNA-tagged Kinase immobilize->incubate_kinase add_compound Add Test Compound (e.g., this compound) incubate_kinase->add_compound competition Competition Binding add_compound->competition quantify Quantify Bound Kinase via qPCR competition->quantify analyze Data Analysis (% of Control) quantify->analyze end End analyze->end

Workflow for KINOMEscan™ cross-reactivity profiling.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA™)

This diagram illustrates the main stages of the CETSA™ protocol for determining target engagement.

G cluster_workflow CETSA™ Workflow start Start treat_cells Treat Intact Cells with Compound start->treat_cells heat_cells Heat Cells to Varying Temperatures treat_cells->heat_cells lyse_cells Cell Lysis heat_cells->lyse_cells centrifuge Centrifugation to Separate Fractions lyse_cells->centrifuge quantify_protein Quantify Soluble Target Protein centrifuge->quantify_protein analyze Analyze Thermal Shift quantify_protein->analyze end End analyze->end

Workflow for the Cellular Thermal Shift Assay (CETSA™).

Discussion and Conclusion

The provided hypothetical cross-reactivity profile for this compound, when compared to the established profiles of Sorafenib and Dasatinib, highlights the importance of comprehensive selectivity screening in drug development. While Sorafenib and Dasatinib are potent multi-kinase inhibitors, their off-target effects are well-documented and can contribute to both therapeutic efficacy and adverse events.[17][18][19][20]

For a novel compound like this compound, determining its kinome-wide selectivity is a critical step. The use of robust and complementary techniques such as KINOMEscan™ for in vitro profiling and CETSA™ for in-cell target engagement provides a comprehensive understanding of a compound's interaction with its intended target and potential off-targets. This knowledge is essential for guiding lead optimization, predicting potential side effects, and ultimately developing safer and more effective therapeutic agents. Further experimental investigation is required to elucidate the actual cross-reactivity profile of this compound.

References

In Vivo Efficacy of (1,1-Dioxothiolan-3-yl)thiourea and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and data reveals a significant gap in the in vivo efficacy data for (1,1-Dioxothiolan-3-yl)thiourea and its direct structural analogs. At present, no published studies provide comparative in vivo data, detailed experimental protocols, or elucidated signaling pathways specifically for this compound.

While the broader class of thiourea derivatives has attracted considerable interest in drug discovery for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, research into derivatives containing a 1,1-dioxothiolan (sulfolane) moiety remains limited, particularly in the context of in vivo studies.

Thiourea and its derivatives are known to exhibit diverse biological activities, which are largely attributed to their ability to interact with various biological targets through hydrogen bonding and metal chelation. The general structure of thiourea allows for extensive chemical modification, leading to a vast chemical space for drug development.

Numerous studies have explored the in vivo efficacy of various thiourea analogs. For instance, certain thiourea derivatives bearing sulfonamide moieties have been investigated for their anti-inflammatory and anticancer properties through in vivo models such as carrageenan-induced rat paw edema. However, these compounds are structurally distinct from this compound, and their biological activities and mechanisms of action are not directly comparable.

The lack of available data prevents a detailed comparison of the in vivo performance of this compound with other potential alternatives. To facilitate such a comparison in the future, dedicated research is required to:

  • Synthesize and characterize this compound and a series of its analogs.

  • Evaluate their in vitro biological activity to identify lead compounds.

  • Conduct comprehensive in vivo studies in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Investigate the underlying mechanism of action and identify the modulated signaling pathways.

Until such data becomes available, a direct and objective comparison of the in vivo efficacy of this compound versus its analogs cannot be compiled. Researchers and drug development professionals interested in this specific class of compounds are encouraged to initiate foundational research to explore their therapeutic potential.

A Head-to-Head Comparison: (1,1-Dioxothiolan-3-yl)thiourea and Urea Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of pharmacologically active molecules is a cornerstone of modern drug discovery. Both thiourea and urea scaffolds have been extensively utilized as privileged structures in medicinal chemistry due to their unique physicochemical properties and ability to form crucial hydrogen bond interactions with biological targets.[1][2] This guide provides a comprehensive head-to-head comparison of (1,1-Dioxothiolan-3-yl)thiourea and its urea analogue, focusing on their potential as therapeutic agents. This analysis is supported by a compilation of experimental data from studies on analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Superior Anticancer and Enzyme Inhibitory Potential of Thiourea Derivatives

Emerging evidence consistently demonstrates that thiourea derivatives often exhibit enhanced biological activity compared to their corresponding urea counterparts. The substitution of the oxygen atom in urea with a sulfur atom in thiourea leads to significant alterations in electronic and steric properties, which can translate to improved pharmacological performance.

Studies have shown that thiourea derivatives can be significantly more potent as anticancer agents. For instance, a comparative study on 1,3-bis(4-(trifluoromethyl)phenyl)thiourea and its urea analog revealed a striking difference in their ability to inhibit the proliferation of the A549 lung cancer cell line. The thiourea derivative displayed an IC50 value of 0.2 µM, whereas the urea derivative had a much lower activity with an IC50 of 22.8 µM.[3] Similarly, in a series of 1-aryl-3-(pyridin-2-yl) substituted compounds, the thiourea derivatives consistently showed higher antitumor activity against MCF-7 and SkBR3 breast cancer cells than the corresponding urea derivatives.[3]

This trend of superior activity extends to enzyme inhibition. In the context of urease inhibition, a key target for the treatment of infections caused by Helicobacter pylori, thiourea derivatives have demonstrated greater inhibitory potential. One study reported a thiourea conjugate that was nearly 10-fold more potent than the reference standard, with an IC50 value of 2 µM.[4][5]

The enhanced activity of thiourea derivatives can be attributed to several factors. The sulfur atom in the thiocarbonyl group is larger and more polarizable than the oxygen atom in the carbonyl group of urea. This can lead to stronger and more specific interactions with biological targets. Additionally, the thiourea moiety can act as a better hydrogen bond donor and acceptor, facilitating tighter binding to enzyme active sites.[6]

Quantitative Data Comparison

To illustrate the performance differences, the following tables summarize IC50 values from comparative studies on analogous thiourea and urea derivatives.

Table 1: Anticancer Activity (IC50 Values in µM)

Compound ClassA549 (Lung Cancer)MCF-7 (Breast Cancer)SkBR3 (Breast Cancer)HCT116 (Colon Cancer)HepG2 (Liver Cancer)
Thiourea Derivatives 0.2[3]0.7[3]-1.5 - 3.2[3]2.4 - 6.7[3]
Urea Derivatives 22.8[3]>10[7]>10[7]--
Doxorubicin (Standard) -4.6[3]-8.3[3]7.5[3]

Table 2: Urease Inhibition (IC50 Values in µM)

Compound ClassUrease Inhibition
Thiourea Derivatives 1.55 - 2.0[4][6]
Thiourea (Standard) 21.0 - 24.2[4][8]
Urea Derivatives Generally higher IC50 values (less potent)

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.

Synthesis of this compound

A general and adaptable protocol for the synthesis of this compound is outlined below. The synthesis of the precursor, 3-aminothiolane 1,1-dioxide, is a crucial first step.

Step 1: Synthesis of 3-Aminothiolane 1,1-Dioxide

A previously reported method for the synthesis of 3-aminothiolane can be adapted, followed by oxidation to the 1,1-dioxide.[9]

Step 2: Synthesis of this compound

A mixture of an amine derivative (in this case, 3-aminothiolane 1,1-dioxide) (0.01 mol) and an isothiocyanate (0.01 mol) in a suitable solvent such as ethanol (30 mL) is refluxed for several hours (typically 10 h).[10] The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent (e.g., ethanol), dried, and can be further purified by recrystallization.[10]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11][12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and the corresponding urea derivative) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Urease Inhibition Assay

The inhibitory activity against urease can be determined using the Berthelot method, which measures the amount of ammonia produced.[14][15]

  • Enzyme and Inhibitor Incubation: Prepare a reaction mixture containing urease enzyme solution and the test compounds at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.0). Incubate for a specific period (e.g., 30 minutes) at 37°C.[14][15]

  • Substrate Addition: Initiate the enzymatic reaction by adding a urea solution.

  • Colorimetric Reaction: After a defined incubation time, stop the reaction and add phenol-hypochlorite reagent to develop a colored complex with the ammonia produced.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 625 nm).[14]

  • Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways

To understand the potential mechanisms of action, it is crucial to visualize the signaling pathways that are often modulated by urea and thiourea derivatives in the context of cancer.

anticancer_pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified Ras/Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways often targeted by anticancer urea and thiourea derivatives.

This diagram illustrates two key signaling cascades, the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer and are known targets for many small molecule inhibitors, including urea and thiourea derivatives.

Experimental Workflow

A typical workflow for the comparative evaluation of this compound and its urea analogue is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials synth_thiourea Synthesis of This compound start->synth_thiourea synth_urea Synthesis of (1,1-Dioxothiolan-3-yl)urea start->synth_urea purification Purification & Characterization synth_thiourea->purification synth_urea->purification anticancer Anticancer Assay (MTT) purification->anticancer enzyme Enzyme Inhibition Assay (e.g., Urease) purification->enzyme ic50 IC50 Determination anticancer->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar conclusion Conclusion & Future Work sar->conclusion

Caption: A streamlined workflow for the synthesis, biological evaluation, and analysis of this compound and its urea analogue.

Conclusion

The available evidence strongly suggests that thiourea derivatives, including by extension this compound, are likely to exhibit superior biological activity compared to their urea counterparts. The unique properties of the thiocarbonyl group often translate into more potent inhibition of cancer cell growth and key enzymes. The provided experimental protocols offer a robust framework for the direct comparative evaluation of these compounds. Further investigation into the specific signaling pathways modulated by this compound will be crucial in elucidating its precise mechanism of action and advancing its potential as a therapeutic candidate. This guide serves as a valuable resource for researchers embarking on the exploration of these promising scaffolds in drug discovery.

References

A Comparative Guide to the Fungicidal Potential of Thiourea Derivatives in the Context of (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the fungicidal activity of thiourea derivatives. Due to the absence of publicly available, reproducible data on the specific compound (1,1-Dioxothiolan-3-yl)thiourea, this document focuses on the broader class of thiourea compounds, highlighting their potential in agricultural and medicinal applications.

While specific experimental data for this compound is not available in published literature, the structurally related compound, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, has been noted for its fungicidal properties. This suggests that the (1,1-dioxothiolan-3-yl) moiety may contribute to antifungal activity. This guide, therefore, explores the fungicidal performance of various thiourea derivatives as potential alternatives or for contextual understanding.

Thiourea derivatives have garnered significant attention for their wide range of biological activities, including fungicidal, insecticidal, herbicidal, and plant growth regulatory properties[1]. Their mechanism of action as fungicides is often attributed to their ability to interfere with the metabolism of pathogenic bacteria, such as by inhibiting certain enzymes or disrupting cell wall synthesis[2].

Comparative Fungicidal Activity of Thiourea Derivatives

The following tables summarize the in vitro fungicidal activity of various thiourea derivatives against common plant pathogens, providing a benchmark for their potential efficacy.

Table 1: Antifungal Activity of Aldehydes-Thiourea Derivatives against Botrytis cinerea

CompoundEC50 (mg/L)[3]Reference Fungicide (Boscalid) EC50 (mg/L)[3]
Compound 90.701.41

EC50: Half-maximal effective concentration.

Table 2: Antifungal Activity of Aldehyde Thiourea Derivatives against Various Plant Pathogens

CompoundPathogenEC50 (mg/L)[1]
85Aspergillus flavus5.58
85Penicillium expansum1.16
85Monilinia fructicola0.17

Table 3: Antifungal Activity of Citral-Thiourea Derivatives against Colletotrichum gloeosporioides

CompoundEC50 (mg/L)[4]
e10.16
e31.66
e61.37
e184.76
g4.60

Experimental Protocols

The following are generalized experimental protocols for the synthesis and antifungal evaluation of thiourea derivatives, based on methodologies described in the cited literature.

General Synthesis of Thiourea Derivatives:

A common method for synthesizing thiourea derivatives involves the reaction of an amine with an isothiocyanate[5].

  • Materials: Substituted amine, substituted isothiocyanate, ethanol.

  • Procedure:

    • Dissolve the substituted amine (1 equivalent) in ethanol.

    • Add the substituted isothiocyanate (1 equivalent) to the solution.

    • Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the desired thiourea derivative.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition):

This assay determines the effect of the compounds on the growth of fungal mycelia.

  • Materials: Potato Dextrose Agar (PDA), fungal strains, synthesized thiourea derivatives, sterile petri dishes.

  • Procedure:

    • Prepare PDA medium and sterilize by autoclaving.

    • Incorporate the synthesized compounds at various concentrations into the molten PDA.

    • Pour the amended PDA into sterile petri dishes.

    • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh fungal culture.

    • Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.

    • Measure the diameter of the fungal colony.

    • Calculate the percentage of mycelial growth inhibition relative to a control (without the compound).

    • Determine the EC50 value by probit analysis.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Fungicidal Action:

Several studies suggest that thiourea derivatives exert their antifungal effect by disrupting the fungal cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death[3][4]. A preliminary study on an aldehydes-thiourea derivative also indicated it could be a potential laccase inhibitor[3].

G cluster_0 Fungal Cell Thiourea Derivative Thiourea Derivative Cell Membrane Disruption Cell Membrane Disruption Thiourea Derivative->Cell Membrane Disruption interacts with Laccase Inhibition Laccase Inhibition Thiourea Derivative->Laccase Inhibition potential inhibition Increased Permeability Increased Permeability Cell Membrane Disruption->Increased Permeability Leakage of Intracellular Components Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components Cell Death Cell Death Leakage of Intracellular Components->Cell Death

Caption: Proposed fungicidal mechanism of thiourea derivatives.

General Experimental Workflow for Fungicide Evaluation:

The process of evaluating a new potential fungicide involves synthesis, characterization, and a series of biological assays.

G Start Start Synthesis of Thiourea Derivative Synthesis of Thiourea Derivative Start->Synthesis of Thiourea Derivative Structural Characterization (NMR, IR, MS) Structural Characterization (NMR, IR, MS) Synthesis of Thiourea Derivative->Structural Characterization (NMR, IR, MS) In Vitro Antifungal Screening In Vitro Antifungal Screening Structural Characterization (NMR, IR, MS)->In Vitro Antifungal Screening Determination of MIC/EC50 Determination of MIC/EC50 In Vitro Antifungal Screening->Determination of MIC/EC50 Mechanism of Action Studies Mechanism of Action Studies Determination of MIC/EC50->Mechanism of Action Studies In Vivo Testing In Vivo Testing Mechanism of Action Studies->In Vivo Testing Data Analysis and Reporting Data Analysis and Reporting In Vivo Testing->Data Analysis and Reporting End End Data Analysis and Reporting->End

Caption: Workflow for evaluating new fungicidal compounds.

References

A Researcher's Guide to Confirming Protein-Ligand Interactions: Spotlight on (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of novel compounds such as (1,1-Dioxothiolan-3-yl)thiourea, confirming and quantifying the binding affinity to its biological target is a critical step. This guide provides a comparative overview of key experimental methodologies to achieve this, complete with detailed protocols and data interpretation guides. While specific binding data for this compound is not yet publicly available, this document outlines the established approaches to generate such crucial information. Thiourea derivatives have been noted for their ability to interact with various biological targets, often through hydrogen bonding and hydrophobic interactions.

Comparative Analysis of Binding Affinity Assays

The selection of an appropriate assay to determine binding affinity depends on several factors, including the nature of the target protein, the availability of reagents, and the specific information required (e.g., kinetics, thermodynamics). The three most widely accepted methods are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.[1][2][3] Each offers distinct advantages and provides a unique perspective on the molecular interaction.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Radioligand Binding Assay
Principle Measures the heat change upon binding of a ligand to a target molecule in solution.[4][5][6]Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized target.[7][8]Measures the binding of a radiolabeled ligand to its receptor, typically by separating the bound from the free radioligand.[9][10][11]
Key Data Output Dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4][5]Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (KD).[12][13]Dissociation constant (Kd), maximum number of binding sites (Bmax), and inhibitor constant (Ki).[9][14]
Labeling Requirement Label-free.[4][5]Label-free for the analyte.[7]Requires a radiolabeled ligand.[10]
Immobilization Not required; interactions are measured in solution.[4]Requires immobilization of the target protein on a sensor chip.[7]Typically performed with membrane preparations or whole cells where the receptor is naturally immobilized.[9][15]
Throughput Low to medium.Medium to high.High.
Sample Consumption Relatively high.Low.Low.
Advantages Provides a complete thermodynamic profile of the interaction in a single experiment.[4] Direct measurement of binding in solution.[4]Real-time kinetic data.[7] High sensitivity, suitable for small molecules.[8]"Gold standard" for measuring affinity due to its robustness and sensitivity.[9][14] Versatile for various receptor types.[14]
Limitations Requires relatively large amounts of sample. Can be sensitive to buffer mismatch.[5]Immobilization may alter protein conformation and activity. Non-specific binding can be an issue.Requires synthesis and handling of radioactive materials. Indirect measurement of unlabeled compound affinity (in competition assays).[9]

Experimental Workflow & Signaling Pathways

To elucidate the binding characteristics of a novel compound like this compound, a structured experimental approach is necessary. This typically involves initial screening followed by detailed characterization using one or more of the aforementioned techniques.

experimental_workflow cluster_discovery Target Identification & Compound Synthesis cluster_screening Binding Confirmation cluster_quantification Quantitative Analysis cluster_output Data Output Target Hypothesized Target Protein Screening Initial Binding Screen (e.g., DSF, FP) Target->Screening Compound This compound Synthesis Compound->Screening ITC Isothermal Titration Calorimetry Screening->ITC Binding Confirmed SPR Surface Plasmon Resonance Screening->SPR Radio Radioligand Binding Assay Screening->Radio Affinity Binding Affinity (KD) ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo SPR->Affinity Kinetics Kinetics (ka, kd) SPR->Kinetics Radio->Affinity

Caption: Experimental workflow for confirming and quantifying the binding of a novel compound.

Once binding is confirmed, understanding the downstream functional consequences is the next logical step. The interaction of this compound with its target could potentially modulate a signaling pathway, leading to a therapeutic effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Receptor Target Receptor Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Alters

Caption: A hypothetical G-protein coupled receptor signaling pathway modulated by a ligand.

Detailed Experimental Protocols

The following are generalized protocols for the three main binding affinity assays. These should be optimized for the specific protein-ligand system under investigation.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to its target protein.

Methodology:

  • Sample Preparation: Dialyze the purified target protein and dissolve the this compound compound in the exact same buffer to minimize heats of dilution.[5] Degas both solutions prior to the experiment.

  • Instrument Setup: The microcalorimeter contains a reference cell and a sample cell.[5] Fill the reference cell with buffer and the sample cell with the target protein solution (e.g., 10-50 µM).

  • Titration: Load the injection syringe with a higher concentration of the this compound solution (e.g., 100-500 µM).

  • Data Acquisition: Perform a series of small, sequential injections of the compound into the protein solution. The instrument measures the heat released or absorbed after each injection.[1][4]

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH).[1]

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters (ka, kd) and the equilibrium binding constant (KD) of this compound to its target.

Methodology:

  • Chip Preparation: Immobilize the purified target protein (ligand) onto a suitable sensor chip surface using standard coupling chemistries (e.g., amine coupling).[7]

  • Analyte Preparation: Prepare a series of dilutions of this compound (analyte) in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized ligand.[7] The SPR instrument records the change in resonance units (RU) in real-time, which is proportional to the mass of analyte binding to the surface.[8]

  • Kinetic Analysis: The binding is monitored during the injection (association phase), and then buffer is flowed over the chip to monitor the release of the analyte (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams from the different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.[12][13]

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of the unlabeled this compound by its ability to compete with a known radiolabeled ligand for the target receptor.

Methodology:

  • Receptor Preparation: Prepare cell membranes or use whole cells expressing the target receptor.[15]

  • Assay Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled this compound.[9]

  • Incubation: Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter, which traps the cell membranes.[9][15]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation.[15]

By employing these methodologies, researchers can robustly confirm and precisely quantify the binding affinity of this compound to its target, providing a solid foundation for further drug development efforts. The cross-verification of data using at least two different techniques is highly recommended for ensuring accuracy and a comprehensive understanding of the molecular interaction.[2][3]

References

Safety Operating Guide

Navigating the Safe Disposal of (1,1-Dioxothiolan-3-yl)thiourea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of (1,1-Dioxothiolan-3-yl)thiourea, a compound that combines the structural features of sulfolane and thiourea. Due to the absence of specific disposal data for this particular molecule, the following procedures are conservatively based on the known hazards of its constituent parts: thiourea and sulfolane derivatives. Adherence to institutional safety protocols and local, state, and federal regulations is mandatory.

Hazard Profile and Quantitative Data

Given the structure of this compound, it is prudent to assume it carries the hazards associated with both thiourea and sulfolane. Thiourea is a known carcinogen and reproductive toxin, and it is also toxic to aquatic life with long-lasting effects.[1][2][3] Sulfolane, while having low acute toxicity, may cause harm to organs through prolonged or repeated exposure.[4] The following table summarizes the key hazard classifications and disposal-related data extrapolated from Safety Data Sheets (SDS) for thiourea and general guidance for sulfolane derivatives.

ParameterThioureaSulfolane DerivativesThis compound (Assumed)Source
Primary Hazards Carcinogenicity, Mutagenicity, Reproductive Toxicity, Acute Toxicity (Oral), Hazardous to the Aquatic EnvironmentTarget Organ ToxicityCarcinogenicity, Mutagenicity, Reproductive Toxicity, Target Organ Toxicity, Aquatic Toxicity[1][2][3][4]
GHS Pictograms GHS07 (Harmful), GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)GHS08 (Health Hazard)GHS07, GHS08, GHS09[1]
RCRA Waste Number U219Not specifiedAssumed to be a hazardous waste[5]
Disposal Method Incineration in a licensed facilityDisposal at a licensed hazardous waste facilityIncineration via a licensed hazardous waste disposal service[5][6][7]
Sewer Disposal ProhibitedProhibitedStrictly Prohibited [1][7][8]

Experimental Protocol for Disposal

The following is a step-by-step protocol for the proper disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure and ensure compliance with safety regulations.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[1][9]

  • If there is a risk of generating dust or aerosols, a respirator may be necessary.[10][11]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical.

  • The label should include the chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Carcinogen," "Environmental Hazard").

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[10]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Spill Management:

  • In the event of a spill, evacuate the area and prevent others from entering.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[12]

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate, followed by a decontamination solution recommended by your institution's safety office), and collect all cleaning materials as hazardous waste.

  • Do not allow spill residue to enter drains or waterways.[1][10]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • All waste must be handled in accordance with local, state, and federal regulations.[5]

  • Do not attempt to treat or dispose of the chemical waste through conventional laboratory drains or as regular trash.[1][7][8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (this compound and contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Before Handling H Spill Occurs A->H C Collect in Labeled Hazardous Waste Container B->C D Store in Designated Secure Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Transport to Licensed Hazardous Waste Facility E->F G Final Disposal (e.g., Incineration) F->G H->C No I Contain and Clean Up Spill (Collect all materials as hazardous waste) H->I Yes I->C

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on the hazardous properties of the parent compounds of this compound. It is not a substitute for a thorough understanding of the specific Safety Data Sheet (when available) for this compound, nor for the regulations and guidelines set forth by your institution and governing bodies. Always consult with your institution's Environmental Health and Safety office for specific guidance on hazardous waste disposal.

References

Personal protective equipment for handling (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (1,1-Dioxothiolan-3-yl)thiourea in a laboratory setting. The following procedures are based on the known hazards of its structural components, thiourea and sulfolane derivatives, to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a compound intended for laboratory research use only. Due to the lack of specific toxicological data for this exact molecule, it must be handled with extreme caution, assuming it possesses hazards similar to or greater than its components. Thiourea is classified as harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[1][2][3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The minimum required PPE for handling this compound is outlined below.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles with side shields are required.[1][5] Contact lenses should not be worn when handling this chemical.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Hand Protection Chemical-resistant gloves, such as PVC or nitrile, are required.[5] Given the potential for prolonged or repeated contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended.[5] For brief contact, a protection class of 3 or higher (> 60 minutes) is advised.[5] Always inspect gloves for signs of degradation before use and change them immediately if contaminated.
Protective Clothing A lab coat must be worn at all times.[6][7] Additional protective clothing may be necessary to avoid all possible skin contact.[5] Long pants and closed-toe shoes are mandatory laboratory attire.[6][8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[9] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-certified respirator with an appropriate particulate filter (e.g., P2 or P3) should be used.[1][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential from receipt to disposal to minimize the risk of exposure.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of the solid compound or its solutions must be performed within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.[2][4][5]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[5]

  • Use dedicated equipment (spatulas, glassware) for handling this compound.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

3. Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.[10]

  • Dispose of waste in appropriately labeled, sealed containers.[1][2]

  • Do not dispose of this chemical down the drain or in regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[11]

Emergency Procedures: Chemical Spill

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_actions Immediate Actions cluster_ppe Personal Protective Equipment cluster_cleanup Spill Cleanup cluster_final Final Steps Spill Spill Detected Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill (size and nature) Evacuate->Assess DonPPE Don appropriate PPE (gloves, goggles, respirator if needed) Assess->DonPPE Contain Contain the spill (use absorbent pads or granules) DonPPE->Contain Cleanup Carefully clean up the spill (avoid raising dust) Contain->Cleanup Collect Collect waste in a sealed container Cleanup->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.[4]

  • Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including double nitrile gloves, chemical goggles, a lab coat, and a respirator if the material is a powder.[5]

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully cover the material to prevent dust from becoming airborne.[1]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation, or absorb the liquid.[5] Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.[1][2]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials for hazardous waste disposal.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and regulatory guidelines.[4]

  • Reporting: Report the incident to your supervisor and your institution's environmental health and safety department.

References

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